Technical Documentation Center

(1,2-13C2)tetradecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1,2-13C2)tetradecanoic acid
  • CAS: 287111-20-0

Core Science & Biosynthesis

Foundational

Technical Guide: (1,2-13C2)Tetradecanoic Acid Metabolic Pathway Tracing

This guide outlines the technical framework for using (1,2-13C2)tetradecanoic acid (myristic acid) to trace lipid metabolic fates. It focuses on distinguishing between direct protein lipidation (N-myristoylation), chain...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for using (1,2-13C2)tetradecanoic acid (myristic acid) to trace lipid metabolic fates. It focuses on distinguishing between direct protein lipidation (N-myristoylation), chain elongation, and catabolic recycling (beta-oxidation).

Executive Summary

Myristic acid (C14:0) is a critical "switch" lipid in cellular metabolism. Unlike palmitate (C16:0), which primarily serves structural and energetic roles, myristic acid is the obligate substrate for N-myristoylation , a co-translational modification essential for the membrane localization of oncogenes (e.g., Src, Ras) and viral proteins (e.g., HIV-1 Gag).

The use of (1,2-13C2)tetradecanoic acid provides a distinct analytical advantage over uniformly labeled ([U-13C]) tracers. By labeling only the carboxyl (C1) and alpha (C2) carbons, researchers can exploit specific mass spectrometric fragmentation patterns to mathematically resolve the three competing fates of the fatty acid:

  • Direct Incorporation: N-myristoylation (Label remains at C1, C2).

  • Elongation: Conversion to Palmitate (Label shifts to C3, C4).

  • Beta-Oxidation: Recycling into the Acetyl-CoA pool (Label scrambled/diluted).

Mechanistic Principles & Tracing Logic

The Tracer: (1,2-13C2)Tetradecanoic Acid
  • Chemical Structure:

    
    
    
  • Key Feature: The label is located at the reactive carboxyl terminus. This position is the "active site" for both elongation and beta-oxidation enzymes, creating a predictable shift in isotopic position depending on the metabolic transformation.

Pathway Differentiation Logic

The core of this methodology relies on tracking the positional integrity of the 13C2 pair.

Metabolic FateMechanismLabel Position in ProductMass Shift (Precursor)Mass Shift (Fragment)*
N-Myristoylation Direct attachment to N-terminal GlycineC1, C2 (Unchanged)M+2M+2 (m/z 76)
Elongation Addition of C2 unit (Malonyl-CoA) to Carboxyl endShifts to C3, C4 (in Palmitate)M+2M+0 (m/z 74)
Beta-Oxidation Cleavage of C2 unitsReleased as (1,2-13C2)Acetyl-CoAN/A (Pool enrichment)Variable (Scrambled)

*Fragment refers to the McLafferty rearrangement ion in GC-MS of FAMEs, which captures C1 and C2.

Visualization of Metabolic Fates

The following diagram illustrates the divergence of the tracer into anabolic and catabolic pathways.

MetabolicFate cluster_fates Competing Metabolic Fates Tracer (1,2-13C2)Myristate (Exogenous) MyrCoA Myristoyl-CoA (1,2-13C2) Tracer->MyrCoA ACSL Activation Protein N-Myristoylated Protein (Label at C1, C2) MyrCoA->Protein NMT1/2 Direct Inc. Palm Palmitate (C16) (Label at C3, C4) MyrCoA->Palm ELOVL Elongation (+2C) AcCoA Acetyl-CoA (1,2-13C2) MyrCoA->AcCoA Beta-Oxidation (-2C cycles) TCA TCA Cycle (CO2 + Energy) AcCoA->TCA Oxidation DNL De Novo Lipogenesis (Scrambled Label) AcCoA->DNL Recycling

Caption: Metabolic divergence of (1,2-13C2)Myristate. The tracer (Blue) is activated to Myristoyl-CoA (Yellow) and splits into signaling (Green) or metabolic (Red) pathways.

Experimental Protocol

Cell Culture & Dosing

Objective: Achieve isotopic steady state without inducing lipotoxicity.

  • Pre-Conditioning: Culture cells (e.g., HeLa, Jurkat) in lipid-reduced serum (1-5% delipidated FBS) for 24 hours to upregulate endogenous uptake/synthesis pathways.

  • Tracer Preparation:

    • Dissolve (1,2-13C2)Myristic Acid in ethanol (stock 100 mM).

    • Complex with BSA (Fatty Acid Free) at a 4:1 molar ratio (FA:BSA) in warm media to ensure solubility.

    • Note: Free fatty acids are cytotoxic; BSA conjugation is mandatory.

  • Pulse Labeling:

    • Concentration: 25 µM - 50 µM (Physiological range).

    • Duration:

      • Flux Analysis: 1, 2, 4, 8 hours.[1][2]

      • Steady State: 24 hours.[1][2]

  • Quenching: Rapidly wash cells 2x with ice-cold PBS to stop metabolism and remove surface-bound tracer.

Lipid Extraction (Modified Bligh & Dyer)

Objective: Quantitative recovery of polar and neutral lipids.

  • Add Internal Standard (e.g., C15:0 or C17:0, 5 µg) to cell pellet.

  • Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex 1 min.

  • Add 1.25 mL Chloroform. Vortex.

  • Add 1.25 mL Water. Vortex.

  • Centrifuge at 1000 x g for 5 min.

  • Collect the lower organic phase (Lipids). Dry under nitrogen stream.

Derivatization (FAME Synthesis)

Objective: Convert fatty acids to volatile methyl esters for GC-MS.

  • Resuspend dried lipids in 500 µL BF3-Methanol (14%) .

  • Incubate at 60°C for 30 mins (Methylation).

  • Cool, add 1 mL Hexane and 1 mL Water.

  • Centrifuge; collect the upper Hexane layer (contains FAMEs).

Analytical Methodology (GC-MS)

The choice of GC-MS (Gas Chromatography-Mass Spectrometry) over LC-MS is strategic here. Electron Impact (EI) ionization in GC-MS produces predictable fragment ions that allow positional localization of the isotope.

Instrument Parameters
  • Column: High-polarity capillary column (e.g., DB-Fatwax or CP-Sil 88), 30m x 0.25mm.

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Temp Program: 100°C (hold 2 min) -> 240°C at 10°C/min.

  • Source: EI mode (70 eV).

The "McLafferty Filter"

This is the critical validation step.

  • Mechanism: The McLafferty rearrangement in FAMEs involves the transfer of a gamma-hydrogen to the carbonyl oxygen, cleaving the beta-gamma bond.

  • Fragment Composition: The resulting ion contains C1 (Carboxyl) , C2 (Alpha) , the methoxy group, and the transferred hydrogen.

  • Unlabeled FAME (C14:0):

    • Molecular Ion (

      
      ): m/z 242
      
    • McLafferty Ion: m/z 74

  • Labeled FAME (1,2-13C2-C14:0):

    • Molecular Ion (

      
      ): m/z 244 (M+2)
      
    • McLafferty Ion: m/z 76 (Retains both 13C atoms).

Analytical Decision Tree

GCFlow Start Analyze Peak at C16:0 (Palmitate) Isotope Detect M+2 Molecular Ion? Start->Isotope FragCheck Check McLafferty Ion (m/z) Isotope->FragCheck Yes Result_Elong Ion = 74 (M+0) Fate: ELONGATION (Label moved to C3, C4) FragCheck->Result_Elong m/z 74 Result_DeNovo Ion = 76 (M+2) Fate: DE NOVO / RECYCLING (Label at C1, C2 via Acetyl-CoA) FragCheck->Result_DeNovo m/z 76

Caption: Analytical logic for distinguishing elongation from recycling using GC-MS fragmentation.

Data Interpretation & Calculation

To quantify the flux, you must calculate the Mass Isotopomer Distribution (MID) .

Natural Abundance Correction

Raw ion intensities must be corrected for the natural presence of 13C (1.1% per carbon). Use a matrix-based correction algorithm (e.g., isotopomer.py or commercial software like IsoCor).

Calculating Fractional Contribution


Where 

is the corrected abundance of the isotopologue.

Key Interpretation Table:

Observed SpeciesMolecular Ion (M+)McLafferty IonInterpretation
Myristate (C14:0) M+2M+2 (76)Direct uptake of tracer.
Palmitate (C16:0) M+2M+0 (74)Elongation: C14 tracer was extended by 2 carbons.
Palmitate (C16:0) M+2, M+4M+2 (76)Recycling: Tracer was burned to Acetyl-CoA, then used for De Novo Lipogenesis.

References

  • Myristic Acid Metabolism & Hepatocytes: Title: Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes.[1][2] Source: PubMed / ResearchGate URL:[Link] (Search Term: Myristic acid metabolism hepatocytes)

  • 13C Tracer Optimization: Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[3][4] Source: PMC / NIH URL:[Link]

  • Mass Isotopomer Distribution Analysis (MIDA): Title: Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers.[5][6] Source: American Journal of Physiology URL:[5][Link]

  • Fatty Acid Oxidation Tracing: Title: 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells.[3] Source: PMC / NIH URL:[Link]

  • Single Cell Tracing (SpaceM): Title: 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. Source: bioRxiv / NIH URL:[Link]

Sources

Exploratory

Technical Guide: 1,2-13C2-Myristic Acid vs. Uniformly Labeled Fatty Acids in Metabolic Tracing

This guide is structured to serve as an authoritative technical resource for researchers utilizing stable isotope tracers in metabolic flux analysis (MFA) and lipidomics. It prioritizes mechanistic causality and experime...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative technical resource for researchers utilizing stable isotope tracers in metabolic flux analysis (MFA) and lipidomics. It prioritizes mechanistic causality and experimental rigor.

Executive Summary

In metabolic flux analysis, the choice between 1,2-13C2-myristic acid (specific labeling) and Uniformly labeled (U-13C) fatty acids is not merely a matter of cost or availability; it is a decision between measuring oxidative initiation versus total mass contribution .

  • 1,2-13C2-Myristic Acid acts as a "molecular clock" for Beta-oxidation. It specifically traces the first turn of the fatty acid oxidation (FAO) spiral, releasing its label immediately as Acetyl-CoA while leaving the remaining chain invisible to isotope detection.

  • Uniformly Labeled (U-13C) Fatty Acids act as a "mass cloud," tracking the contribution of the entire lipid structure into downstream pools (TCA cycle, complex lipids, lipogenesis), regardless of how many oxidation cycles occur.

This guide delineates the mechanistic divergence, experimental protocols, and data interpretation frameworks for these two tracer classes.

Part 1: Mechanistic Basis of Labeling

To interpret mass spectrometry data correctly, one must understand the atomic fate of the label during metabolic transformations.

The Beta-Oxidation "Clock" (1,2-13C2 Specificity)

Myristic acid (C14:0) undergoes mitochondrial Beta-oxidation, a cyclic process removing two carbons at a time from the carboxyl end (C1).

  • Input: 1,2-13C2-Myristoyl-CoA.

  • Cycle 1: The enzymes Acyl-CoA Dehydrogenase through Thiolase cleave the C1-C2 bond.

    • Product A: 1,2-13C2-Acetyl-CoA (M+2). This enters the TCA cycle or ketogenesis.

    • Product B: Lauroyl-CoA (C12:0). Crucially, this product is now UNLABELED.

  • Cycle 2-6: Subsequent oxidation of the C12 chain produces unlabeled Acetyl-CoA.

Application: This tracer is superior for quantifying the rate of oxidative entry . If you detect labeled TCA intermediates (e.g., M+2 Citrate), they must have originated from the initial breakdown of the exogenous myristate, providing a precise "flux" measurement of fatty acid uptake into the mitochondria.

The "Mass Cloud" (Uniform Labeling)
  • Input: U-13C-Myristate (All 14 carbons are 13C).

  • Cycle 1: Cleavage releases U-13C-Acetyl-CoA (M+2).

    • Product B: U-13C-Lauroyl-CoA (C12:0). This product remains FULLY LABELED.

  • Cycle 2-6: Every subsequent turn releases another U-13C-Acetyl-CoA (M+2).

Application: This tracer is superior for Total Carbon Contribution . It maximizes the signal intensity in downstream metabolites (glutamate, aspartate) because every carbon atom contributes to the signal. It is also the gold standard for Lipidomics (tracking myristate incorporation into phospholipids or triglycerides) because the mass shift (M+14) is distinct from natural abundance noise.

Chain Elongation (The "Buried" Label)

Fatty acid elongation adds two carbons to the carboxyl end (C1).

  • 1,2-13C2-Myristate: Elongation with unlabeled Acetyl-CoA pushes the original C1/C2 to positions C3/C4. The new Palmitate is 3,4-13C2-Palmitate .

  • U-13C-Myristate: Elongation adds unlabeled carbons to the U-13C chain. The new Palmitate is 3-16-13C14-Palmitate (The tail is labeled, the new head is not).

Part 2: Visualization of Metabolic Fates

The following diagram illustrates the divergent pathways of the C1-C2 label versus the Uniform label.

MetabolicFate cluster_input Tracer Input cluster_mito Mitochondrial Beta-Oxidation cluster_tca TCA Cycle / Downstream Myristate_12 1,2-13C2-Myristate AcetylCoA_Labeled 1,2-13C2-Acetyl-CoA (M+2) Myristate_12->AcetylCoA_Labeled Cycle 1 (C1-C2 Release) Lauroyl_Unlabeled Lauroyl-CoA (Unlabeled) Myristate_12->Lauroyl_Unlabeled Remaining Chain Myristate_U U-13C-Myristate AcetylCoA_U U-13C-Acetyl-CoA (M+2) Myristate_U->AcetylCoA_U Cycle 1-7 (All Carbons) Lauroyl_U U-13C-Lauroyl-CoA (Fully Labeled) Myristate_U->Lauroyl_U Remaining Chain Lipids_Complex Complex Lipids (PL, TAG) Myristate_U->Lipids_Complex Direct Incorporation Citrate_M2 Citrate (M+2) AcetylCoA_Labeled->Citrate_M2 Condensation AcetylCoA_U->Citrate_M2 Condensation Lauroyl_U->AcetylCoA_U Further Cycles

Figure 1: Comparative metabolic fate of specific vs. uniformly labeled myristate. Note how 1,2-labeling loses traceability after the first oxidation cycle, whereas U-labeling retains signal throughout the chain shortening process.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for Targeted Lipidomics and Flux Analysis using a Triple Quadrupole Mass Spectrometer. It emphasizes the "Self-Validating" approach: using internal standards to correct for extraction efficiency.

Sample Preparation (Liquid-Liquid Extraction)
  • Reagents: Methanol (MeOH), Chloroform (CHCl3), Water (HPLC Grade), Internal Standard (IS: Myristic acid-d27 or heptadecanoic acid).

  • Step 1 (Quenching): Add 300 µL cold MeOH (-20°C) to cell pellet/tissue. Vortex 30s. This stops metabolic activity immediately.

  • Step 2 (IS Addition): Add 10 µL of IS (10 µM). Validation Point: IS recovery must be within 85-115% for valid data.

  • Step 3 (Extraction): Add 600 µL CHCl3. Vortex 1 min. Add 200 µL Water to induce phase separation.

  • Step 4 (Separation): Centrifuge at 10,000 x g for 5 min. Collect lower organic phase (lipids).[1]

  • Step 5 (Drying): Evaporate under Nitrogen stream. Reconstitute in 100 µL MeOH/Isopropanol (1:1).

Mass Spectrometry Settings (MRM)

For flux analysis, we track the Mass Isotopomer Distribution (MID) .

Instrument: Triple Quadrupole (e.g., Sciex QTRAP or Agilent 6495). Mode: Negative Ion Mode (ESI-). Fatty acids ionize best as [M-H]-.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Purpose
Myristic Acid (Unlabeled) 227.2227.2 (SIM) or 183.2Total Pool Size
1,2-13C2-Myristic Acid 229.2229.2 (SIM) or 185.2Tracer Enrichment (M+2)
U-13C-Myristic Acid 241.2241.2 (SIM)Tracer Enrichment (M+14)
Palmitic Acid (Elongation) 255.2255.2De novo / Elongation background
3,4-13C2-Palmitic Acid 257.2257.2Elongation Product of 1,2-Myristate

Note: For TCA intermediates (Citrate, Malate), a separate LC-MS method (HILIC column) in Negative Mode is required. Citrate M+2 (194.0 -> 113.0) is the key transition to monitor for oxidation flux.

Part 4: Data Interpretation & Decision Matrix

Mass Isotopomer Distribution Analysis (MIDA)

When analyzing the data, you must correct for natural isotopic abundance (1.1% for 13C).

  • Fractional Contribution (Fc): The % of the pool derived from the tracer.

    
    
    (Where 
    
    
    
    is the abundance of isotopomer
    
    
    , and
    
    
    is the number of labeled carbons).
Decision Matrix: Which Tracer to Choose?
Research QuestionRecommended TracerRationale
"Is Beta-Oxidation active?" 1,2-13C2-Myristate Direct readout of Cycle 1. High sensitivity for initiation of oxidation. Less background noise in TCA intermediates.
"How much lipogenesis is occurring?" U-13C-Myristate Tracks incorporation of the entire fatty acid into triglycerides/phospholipids. M+14 shift is unambiguous.
"Is the fatty acid being elongated?" 1,2-13C2-Myristate Produces a distinct M+2 Palmitate. Easier to distinguish from de novo synthesis (which produces a mix of isotopomers from labeled Acetyl-CoA).
"What is the total carbon flux?" U-13C-Myristate Provides maximum signal for downstream metabolites. Essential for "Total Carbon Balance" studies.

References

  • Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Source: PMC / NIH URL:[Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling. Source: Frontiers in Physiology / PMC URL:[Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Source: Metabolic Engineering / ResearchGate URL:[Link]

  • Protocols for sample preparation and compound-specific stable-isotope analyses of fatty acids. Source: Rapid Communications in Mass Spectrometry / PMC URL:[Link]

Sources

Foundational

Stable Isotope Tracing of Fatty Acid Beta-Oxidation Flux

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Quantifying fatty acid beta-oxidation (FAO) flux is critical for understanding metabolic plas...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Quantifying fatty acid beta-oxidation (FAO) flux is critical for understanding metabolic plasticity in oncology, immunology, and cardiovascular disease. Static measurements of ATP or total lipid levels fail to capture the rate of utilization. This guide details the technical execution of Stable Isotope Resolved Metabolomics (SIRM) using [U-13C]-Palmitate to trace carbon flow into the TCA cycle. It integrates mass spectrometry (MS) readouts with respirometry (Seahorse XF) to provide a self-validating system for measuring FAO flux.

Part 1: Mechanistic Principles of 13C-FAO Tracing

The Carbon Transition Logic

To measure flux, we must track specific carbon atoms. The standard tracer is [U-13C16]-Palmitate .

  • Entry: Palmitate (C16, fully labeled) enters the mitochondria via CPT1 (Carnitine Palmitoyltransferase 1).

  • Beta-Oxidation Spiral: Through 7 cycles of beta-oxidation, one [U-13C16]-Palmitate molecule yields 8 molecules of [U-13C2]-Acetyl-CoA .

  • TCA Cycle Entry:

    • [U-13C2]-Acetyl-CoA (M+2) condenses with unlabeled Oxaloacetate (OAA, M+0).

    • Result: Citrate M+2.

Critical Insight: The accumulation of Citrate M+2 is the primary proxy for FAO flux into the mitochondria. However, in proliferating cells, this citrate often exits to the cytosol (via the citrate shuttle) rather than proceeding to Alpha-Ketoglutarate, a phenomenon known as "truncated oxidation" [1].

Pathway Visualization

The following diagram illustrates the carbon atom transitions and the critical divergence points between oxidative and proliferative metabolism.

FA_Oxidation_Pathway Palmitate [U-13C16]-Palmitate (Extracellular) AcylCoA Acyl-CoA (Cytosol) Palmitate->AcylCoA Activation (ACS) Mito_Entry Mitochondrial Matrix AcylCoA->Mito_Entry CPT1 Transport AcetylCoA 8x [1,2-13C]-Acetyl-CoA (M+2) Mito_Entry->AcetylCoA Beta-Oxidation Spiral Citrate Citrate (M+2) AcetylCoA->Citrate + OAA (M+0) TCA_Ox Full Oxidation (Succinate/Malate M+2) Citrate->TCA_Ox Oxidative Tissue Cyto_Exit Cytosolic Exit (Lipogenesis/Acetylation) Citrate->Cyto_Exit Proliferative Tissue

Figure 1: Carbon transition pathway from 13C-Palmitate to M+2 Citrate, highlighting the metabolic bifurcation.

Part 2: Tracer Preparation (The Failure Point)

The most common cause of experimental failure is improper conjugation of fatty acids to Bovine Serum Albumin (BSA). Free fatty acids are toxic; they must be bound to BSA in a physiological molar ratio (typically 2:1 to 6:1 FA:BSA).

Protocol: 13C-Palmitate:BSA Conjugation

Goal: Create a 5 mM Palmitate / 1 mM BSA stock (5:1 ratio).

  • Solubilization: Dissolve [U-13C16]-Palmitate in 150 mM NaCl to a concentration of 5 mM. Heat to 70°C in a water bath. Note: Palmitate will not dissolve fully; it will form a suspension.

  • BSA Prep: Dissolve fatty-acid-free (FAF) BSA in 150 mM NaCl to 1 mM (approx. 6.6 g/100mL). Warm to 37°C .[1][2]

  • Conjugation:

    • While stirring the BSA solution at 37°C, slowly add the 70°C Palmitate suspension dropwise.

    • Crucial: Do not overheat the BSA (>50°C) or it will denature and fail to bind the lipid.

  • Equilibration: Stir at 37°C for 1 hour until the solution is optically clear.

  • Filtration: Filter sterilize (0.22 µm) immediately. Aliquot and freeze at -20°C.

Part 3: Experimental Workflow & Analytical Strategy

The Cell Culture Experiment

To measure flux, the system must be perturbed or traced over time.

ParameterRecommendationRationale
Media Base DMEM (No Glucose/Glutamine initially)Competition from Glucose/Gln masks FAO flux.
Substrate 100 µM 13C-Palmitate-BSAPhysiological saturation.
Co-Substrate 0.5 - 5 mM GlucosePriming: FAO requires OAA (from glucose/pyruvate) to enter TCA.
Carnitine 500 µM L-CarnitineRate-limiting cofactor for CPT1 transport.
Duration 2 - 24 HoursEnsure isotopic steady state for TCA intermediates.
Mass Spectrometry (MS) Analysis

Target: TCA Cycle Intermediates (Citrate, Malate, Succinate, Glutamate). Method: LC-MS (HILIC or C18-tributylamine ion pairing) is superior to GC-MS for intact TCA intermediates as it avoids harsh derivatization that can scramble labels.

Key Readout:

  • Mass Isotopomer Distribution (MID): Calculate the fraction of the pool that is M+0, M+2, M+4, etc.

  • Flux Proxy: The ratio of Citrate M+2 / Citrate Total represents the fractional contribution of FAO to the Acetyl-CoA pool.

Validation: The "Etomoxir Control"

Every FAO experiment requires a negative control using Etomoxir (a CPT1a inhibitor).

  • Dose: 4 µM (High doses >10 µM cause off-target mitochondrial toxicity [2]).

  • Logic: If 13C-enrichment in Citrate does not drop significantly with Etomoxir, the labeling is likely due to background noise or non-mitochondrial metabolism.

Part 4: Integrated Workflow Diagram

This workflow combines Seahorse XF analysis (Oxygen Consumption Rate) with SIRM (13C Tracing) for a comprehensive dataset.

Experimental_Workflow cluster_0 Parallel Arms Cells Cell Culture (Starve 1hr) Arm_A Arm A: Respirometry (Seahorse XF) Cells->Arm_A Add Palmitate-BSA + Etomoxir Arm_B Arm B: 13C Tracing (LC-MS) Cells->Arm_B Add 13C-Palmitate + Etomoxir Analysis Data Processing Arm_A->Analysis OCR (pmol/min) Extract Metabolite Extraction (Cold 80% MeOH) Arm_B->Extract Extract->Analysis M+2 Enrichment

Figure 2: Dual-arm workflow integrating respirometry (OCR) and stable isotope tracing.

Part 5: Data Interpretation & Normalization

Natural Abundance Correction

Carbon-13 occurs naturally (1.1%). Before calculating flux, you must correct for this background.

  • Formula: Corrected M+2 = Measured M+2 - (Theoretical Natural Abundance M+2).

  • Most software (e.g., IsoCor, El-Maven) performs this automatically.

Calculating Fractional Contribution

To determine how much of the TCA cycle carbon comes from fat vs. glucose:



Note: Since Acetyl-CoA is hard to measure directly due to stability, Citrate M+2 is often reported as the direct readout.
Troubleshooting Low Enrichment

If Citrate M+2 is < 5%:

  • Check Conjugation: Did the BSA bind the fat? (Solution should be clear).

  • Check Competition: Is Glucose too high? Lower glucose to 1-2 mM.

  • Check CPT1: Is the cell line CPT1-deficient? (Run Western Blot).

References

  • National Institutes of Health (NIH) / PMC. (2025). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. [Link]

  • Agilent Technologies. (2023).[3] Agilent Seahorse XF Palmitate Oxidation Stress Test Kit User Guide. [Link]

  • Nature Protocols. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes.[4] (Foundational methodology for isotope tracing). [Link]

Sources

Exploratory

Technical Guide: The Role of (1,2-13C2)Tetradecanoic Acid in De Novo Lipogenesis and Elongation Studies

Executive Summary In the landscape of lipid metabolism research, distinguishing between De Novo Lipogenesis (DNL) —the synthesis of fatty acids from non-lipid precursors—and Fatty Acid Elongation —the extension of pre-ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of lipid metabolism research, distinguishing between De Novo Lipogenesis (DNL) —the synthesis of fatty acids from non-lipid precursors—and Fatty Acid Elongation —the extension of pre-existing fatty acids—is critical for understanding metabolic pathologies like NASH/MASH, type 2 diabetes, and cancer.

While tracers like


C-acetate or D

O are the gold standards for measuring total DNL, (1,2-

C

)tetradecanoic acid (Myristic acid)
serves a distinct, specialized role. It acts as a mechanistic probe for ELOVL6 activity (Elongation of Very Long Chain Fatty Acids protein 6).[1] By tracking the specific incorporation of this tracer into palmitate (C16:0) and stearate (C18:0), researchers can quantify the elongation flux independent of the cytosolic acetyl-CoA pool used for DNL.

This guide details the mechanistic basis, experimental protocols, and mass spectrometry (MS) interpretation required to utilize (1,2-


C

)tetradecanoic acid effectively.

Part 1: Mechanistic Foundation[1]

The Metabolic Fork: Synthesis vs. Elongation

To understand the utility of this tracer, one must distinguish the two primary sources of intracellular long-chain fatty acids (LCFA):

  • De Novo Lipogenesis (FASN-driven): Fatty Acid Synthase (FASN) assembles Acetyl-CoA and Malonyl-CoA to produce Palmitate (C16:0).[1]

  • Chain Elongation (ELOVL-driven): ELOVL enzymes (specifically ELOVL6) extend existing fatty acids (C14 or C16) by adding two-carbon units from Malonyl-CoA.[1]

(1,2-


C

)Tetradecanoic acid specifically targets the ELOVL6 pathway.[1] Unlike

C-glucose, which labels the acetyl-CoA pool and scrambles labels across the entire fatty acid chain, labeled myristate enters the pool as a pre-formed C14 primer.
Tracer Fate and Carbon Mapping

When (1,2-


C

)tetradecanoic acid is elongated to palmitate, the labeling pattern is deterministic, not stochastic.[1]
  • Input: Myristoyl-CoA labeled at C1 (carboxyl) and C2 (

    
    -carbon).[1]
    
  • Reaction: ELOVL6 adds 2 carbons (from unlabeled Malonyl-CoA) to the carboxyl end.[1]

  • Shift:

    • The new carbons become C1 and C2 of Palmitate.[1]

    • The original labeled C1 of Myristate becomes C3 of Palmitate.[1]

    • The original labeled C2 of Myristate becomes C4 of Palmitate.[1]

  • Output: Palmitate labeled specifically at positions 3 and 4 .[1]

This specific positional labeling (isotopomer) allows MS analysis to distinguish "elongated myristate" from "recycled acetyl-CoA" (which would redistribute labels).

LipidMetabolism cluster_inputs Substrates cluster_enzymes Enzymatic Pathways cluster_products Lipid Products Myristate (1,2-13C2) Myristate (Tracer) ELOVL6 ELOVL6 (Elongation) Myristate->ELOVL6 Activation to CoA AcetylCoA Acetyl-CoA (Pool) FASN FASN (De Novo Synthesis) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN MalonylCoA->ELOVL6 +2 Carbons Palmitate_DNL Palmitate (C16) (Mixed Labeling) FASN->Palmitate_DNL Synthesis Palmitate_Elong Palmitate (C16) (Labeled at C3, C4) ELOVL6->Palmitate_Elong Chain Extension

Caption: Pathway distinguishing FASN-mediated de novo synthesis from ELOVL6-mediated elongation of the (1,2-13C2)Myristate tracer.

Part 2: Experimental Protocol

Study Design: In Vitro (Cell Culture)

This protocol is optimized for adherent cancer cells (e.g., HepG2, MCF7) or adipocytes.[1]

Reagents:

  • (1,2-

    
    C
    
    
    
    )Tetradecanoic acid (99% enrichment).[1]
  • Fatty Acid Free BSA (Bovine Serum Albumin).[1]

  • Standard culture media (DMEM).[1]

Step-by-Step Workflow:

  • Tracer Conjugation (Critical):

    • Fatty acids are cytotoxic if unbound.[1] Conjugate to BSA at a molar ratio of ~4:1 or 5:1 (FA:BSA).[1]

    • Protocol: Dissolve tracer in ethanol (stock 100 mM). Add dropwise to warm (37°C) BSA/PBS solution while stirring. Final stock concentration: 2-5 mM. Filter sterilize.[1]

  • Cell Treatment:

    • Seed cells and allow to reach 70% confluence.[1]

    • Switch to maintenance media (low serum) for 12 hours to synchronize metabolism.[1]

    • Pulse: Add BSA-conjugated (1,2-

      
      C
      
      
      
      )Myristate to media.
    • Concentration: 50–100

      
      M is typical.
      
    • Duration: 4 to 24 hours (depending on ELOVL6 turnover rates).[1]

  • Quenching & Extraction:

    • Wash cells 3x with ice-cold PBS to remove surface tracer.[1]

    • Harvest cells in methanol/water.[1]

    • Perform lipid extraction (Bligh & Dyer or Folch method) to isolate the Total Lipid Fraction.[1]

Analytical Chemistry: GC-MS Preparation

To analyze the localization of the label, fatty acids must be derivatized to Fatty Acid Methyl Esters (FAMEs).

  • Saponification: Hydrolyze triglycerides/phospholipids using 0.5M KOH in methanol (60°C, 30 min).

  • Derivatization: Add 14% Boron Trifluoride (

    
    ) in methanol (boil 10 min) to form methyl esters.
    
  • Extraction: Extract FAMEs into hexane. Dry under nitrogen and reconstitute in hexane for GC-MS.

Part 3: Mass Spectrometry Analysis & Interpretation[1]

GC-MS Configuration
  • Column: High-polarity column (e.g., DB-Fatwax or CP-Sil 88) to separate C16:0 from C16:1 isomers.[1]

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Scan Mode: SIM (Selected Ion Monitoring) is preferred for sensitivity.

Interpreting the Spectra (The "Fingerprint")

This is the validation step.[1] You are looking for the conversion of Myristate (C14) to Palmitate (C16).

Target: Methyl Palmitate (C17H34O2) [1]

  • Molecular Ion (M+): m/z 270 (Unlabeled).[1]

  • Elongated Product (M+2): m/z 272.

Fragment Verification (Structural Proof): In EI-MS, FAMEs yield characteristic fragments that allow you to verify where the label is.

Fragment IonStructureCarbons IncludedUnlabeled m/z(1,2-

C

)Myristate Derived m/z
Explanation
McLafferty

C1, C2 (from FA)7474 C1 & C2 of Palmitate come from unlabeled Malonyl-CoA.[1] No shift.
Carbomethoxy

C1, C2, C3 (from FA)8788 Contains C3.[1] Since C3 is labeled (

C), mass shifts by +1.
Molecular Ion

All270272 Contains both labeled carbons (C3, C4).[1] Shift by +2.

Key Validation Logic:

  • If you see M+2 (272) but the m/z 74 fragment is unchanged , you have confirmed the label is NOT at the carboxyl head (C1/C2).

  • If you see a shift in m/z 87 to 88 , you confirm the label is at C3.[1]

Calculation: Fractional Elongation Rate

To quantify ELOVL6 activity:


[1]

Note: You must normalize by the enrichment of the precursor pool (intracellular myristate), not just the media concentration, as uptake rates vary.

Part 4: Advantages & Limitations[1]

Advantages[1][2]
  • Pathway Specificity: Unambiguously separates ELOVL6 activity from FASN activity. Standard DNL tracers (Acetate/Glucose) conflate these two steps.

  • High Sensitivity: Because the tracer is incorporated as a block (M+2), the signal-to-noise ratio is often better than detecting the M+1 isotopomers typical of dilute DNL tracers.[1]

  • Beta-Oxidation Tracking: Can simultaneously be used to measure mitochondrial health.[1] If the tracer is oxidized, the M+2 label disappears from the lipid pool and appears in TCA metabolites (Citrate M+2).

Limitations
  • Uptake Bias: Requires efficient fatty acid transport (CD36/FATP).[1] Cells with poor uptake will show low elongation rates regardless of ELOVL6 activity.[1]

  • Recycling: In highly oxidative cells, the tracer may be broken down to Acetyl-CoA and re-synthesized into Palmitate via FASN.[1] This "recycled" Palmitate will have a different isotopomer distribution (M+2, M+4 scattered), which must be deconvoluted using isotopomer distribution analysis (MIDA).

References

  • Green, C. et al. (2025).[1] "13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells."[1][2][3] American Journal of Physiology-Cell Physiology. Link

  • Collins, J. et al. (2011).[1] "De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation."[1] Journal of Lipid Research.[1] Link

  • Guillou, H. et al. (2010).[1] "The key role of elongation of very long chain fatty acids protein 6 in fatty acid metabolism."[1][4][5] Progress in Lipid Research. Link

  • Lee, W.N. et al. (1998).[1][6] "Mass isotopomer analysis: Theoretical and practical considerations." Biological Mass Spectrometry. Link

Sources

Foundational

Technical Guide: Comparative Analysis of [1-13C] vs. [1,2-13C2] Fatty Acid Tracers in Metabolic Flux Analysis

Executive Summary In metabolic flux analysis (MFA) and lipidomics, the choice between [1-13C] and [1,2-13C2] fatty acid tracers is not merely a matter of cost or availability; it determines the resolution of the resultin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA) and lipidomics, the choice between [1-13C] and [1,2-13C2] fatty acid tracers is not merely a matter of cost or availability; it determines the resolution of the resulting metabolic map.

  • [1-13C] Fatty Acids (e.g., Palmitate): The economical choice for measuring total fatty acid oxidation (FAO) rates via

    
    CO
    
    
    
    release. However, it suffers from high background noise in mass spectrometry (MS) due to natural isotopic abundance and provides limited resolution for downstream biosynthetic pathways.
  • [1,2-13C2] Fatty Acids: The "gold standard" for high-resolution fluxomics. By introducing a distinct M+2 mass shift, this tracer bypasses natural abundance interference, allows for the precise tracking of intact acetyl-CoA units into the TCA cycle, and enables the differentiation of complex pathway anaplerosis.

This guide details the mechanistic differences, experimental protocols, and data interpretation frameworks required to deploy these tracers effectively in drug development and metabolic research.

Mechanistic Fundamentals: The Fate of the Carbon Backbone

To understand the analytical difference, one must follow the carbon atoms through mitochondrial


-oxidation and the TCA cycle.
-Oxidation and Acetyl-CoA Generation

Both tracers enter the cell and are activated to Acyl-CoA. Inside the mitochondria,


-oxidation cleaves two-carbon units (Acetyl-CoA) from the carboxyl end.
  • [1-13C]Palmitate: The label is on the carboxyl carbon (C1).

    • Result: Generates one [1-13C]Acetyl-CoA and seven unlabeled Acetyl-CoA molecules per palmitate.

    • Signal: The label is located on the carbonyl carbon of Acetyl-CoA.[1]

  • [1,2-13C2]Palmitate: The label is on the carboxyl (C1) and alpha (C2) carbons.

    • Result: Generates one [1,2-13C2]Acetyl-CoA and seven unlabeled Acetyl-CoA molecules.

    • Signal: The label is on both the carbonyl and methyl carbons of Acetyl-CoA.

The Critical Divergence: TCA Cycle Fate

The utility of the tracers diverges once Acetyl-CoA enters the TCA cycle (Citrate Synthase step).

The [1-13C] Fate (Carbonyl Carbon)

The carbonyl carbon of Acetyl-CoA is retained during the first turn of the TCA cycle.[1] However, it is lost as CO


  early in the second turn  (specifically at the 

-Ketoglutarate Dehydrogenase step).
  • Implication: This rapid loss makes [1-13C] tracers excellent for measuring oxidation rates (by trapping the released

    
    CO
    
    
    
    ) but poor for tracking carbon incorporation into downstream pools like amino acids (Glutamate/Aspartate) or gluconeogenesis, as the signal "evaporates" quickly.
The [1,2-13C2] Fate (Intact Unit)

The [1,2-13C2]Acetyl-CoA enters as a doubly labeled unit.[2]

  • First Turn: The C-C bond remains intact. Citrate,

    
    -KG, and Succinate all appear as M+2  isotopomers.
    
  • Second Turn: The methyl carbon (C2) survives two full turns.[1]

  • Implication: The M+2 signal persists longer and is chemically distinct. It allows researchers to distinguish between "new" carbon entering the cycle (M+2) and recycled carbon (scrambled single labels).

Visualization of Tracer Logic

The following diagram illustrates the flow of carbon from the fatty acid tracer into the Acetyl-CoA pool and subsequent TCA cycle entry.[1]

FattyAcidTracing cluster_0 Tracer Input cluster_1 Mitochondrial Beta-Oxidation cluster_2 TCA Cycle Analysis (MS Readout) P1 [1-13C] Palmitate (C1 Labeled) BetaOx Beta-Oxidation (Cleavage) P1->BetaOx P2 [1,2-13C2] Palmitate (C1 & C2 Labeled) P2->BetaOx AcCoA1 [1-13C] Acetyl-CoA (M+1) BetaOx->AcCoA1 Yields AcCoA2 [1,2-13C2] Acetyl-CoA (M+2) BetaOx->AcCoA2 Yields Citrate1 Citrate M+1 (High Background) AcCoA1->Citrate1 Condensation CO2 13-CO2 Release (Oxidation Rate) AcCoA1->CO2 2nd Turn Loss Citrate2 Citrate M+2 (Distinct Doublet) AcCoA2->Citrate2 Condensation Flux Flux Calculation (High Precision) AcCoA2->Flux Isotopomer Analysis

Caption: Comparative flow of single vs. double-labeled fatty acid tracers through Beta-oxidation and TCA cycle integration.

Comparative Data Analysis: M+1 vs. M+2

The choice of tracer dictates the Mass Isotopomer Distribution (MID) analysis strategy.

The "Natural Abundance" Problem

Carbon-13 has a natural abundance of ~1.1%. In large molecules (like lipids or derivatized TCA intermediates), the probability of containing at least one natural


C atom is high.
  • M+0 (Monoisotopic): The base peak.

  • M+1 (Natural): Often 15-20% of the M+0 height in large molecules purely due to background.

Signal-to-Noise Comparison
Feature[1-13C] Tracer (M+1 Signal)[1,2-13C2] Tracer (M+2 Signal)
Primary MS Peak M+1 M+2
Background Noise High. The tracer signal (M+1) overlaps directly with the natural isotope M+1 peak. Requires complex mathematical correction.Negligible. The probability of two natural

C atoms occurring is very low (

). The M+2 peak is almost exclusively from the tracer.
Sensitivity Low. Small changes in flux are buried in the natural abundance baseline.High. Can detect very low rates of fatty acid oxidation or biosynthesis.
Flux Resolution Binary. Good for "Is oxidation happening?"High-Res. Good for "How much carbon flows to Citrate vs. Malate?"
Cost Low ($)High (

$)
Expert Insight: When to Use Which?
  • Use [1-13C] if: You are screening hundreds of compounds solely to see if they inhibit fatty acid oxidation (FAO). You can trap the released

    
    CO
    
    
    
    in a simple radiometric-style assay (using MS or isotope analyzers).
  • Use [1,2-13C2] if: You are characterizing the mechanism of action of a drug. You need to know if the fatty acid carbon is entering the TCA cycle, if it is being diverted to amino acid synthesis, or if anaplerosis is changing.

Experimental Protocol: Fatty Acid Tracing in Cultured Cells

This protocol ensures the delivery of the hydrophobic fatty acid tracer to cells in a physiological manner (BSA-conjugated).

Reagents & Preparation
  • Tracer: [1,2-13C2] Palmitate (e.g., Cambridge Isotope Labs, Sigma).

  • Carrier: Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA). Critical: Standard BSA contains lipids that will dilute your tracer.

  • Conjugation Ratio: 4:1 to 6:1 (Fatty Acid : BSA molar ratio).

Step-by-Step Workflow

Phase 1: Conjugation (The "Soap" Step)

  • Dissolve FA: Dissolve [1,2-13C2]Palmitate in 100% Ethanol to a concentration of 200 mM. Heat to 70°C if necessary.

  • Prepare BSA: Dissolve FAF-BSA in 150 mM NaCl (or PBS) to make a 10% (w/v) solution. Warm to 37°C.

  • Complexing: While stirring the BSA solution at 37°C, dropwise add the ethanolic palmitate. The solution should remain clear. If it turns cloudy, the FA has precipitated (failed conjugation).

    • Tip: Do not exceed 1% final ethanol concentration in the BSA mix.

  • Filter: Sterile filter (0.22

    
    m). This is your Stock Tracer .
    

Phase 2: Cell Treatment

  • Starvation (Optional): Pre-incubate cells in serum-free media for 1-2 hours to deplete endogenous lipid stores.

  • Labeling: Add the Stock Tracer to culture media (e.g., DMEM with dialyzed FBS). Final concentration is typically 50-200

    
    M Palmitate.
    
  • Incubation: 12 to 24 hours for steady-state flux; 15-60 minutes for dynamic flux.

Phase 3: Extraction (Quenching)

  • Wash: Rapidly wash cells 2x with ice-cold PBS to remove extracellular tracer.

  • Quench: Add -80°C 80% Methanol directly to the plate.

  • Scrape & Collect: Scrape cells into the methanol.

  • Phase Separation (Folch/Bligh-Dyer):

    • Add Chloroform (ratio Methanol:Chloroform:Water typically 1:1:0.9).

    • Vortex and Centrifuge.

    • Top Layer (Polar): Contains TCA intermediates (Citrate, Malate).

    • Bottom Layer (Non-polar): Contains lipids (unused tracer, elongated lipids).

  • Analysis: Dry the polar fraction and derivatize (e.g., MOX-TBDMS) for GC-MS or analyze native by LC-MS/MS.

References

  • Metallo, C. M., et al. (2012). "Network Analysis of 13C-Labeled Glucose and Glutamine Metabolism in Cancer Cells." Nature Protocols. Link

  • Antoniewicz, M. R. (2018). "A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist." Experimental & Molecular Medicine. Link

  • Hiller, K., et al. (2013). "Metabolic Flux Analysis of Mitochondrial Function." Current Opinion in Biotechnology. Link

  • Cambridge Isotope Laboratories. "Metabolic Flux Analysis: Fatty Acid Metabolism." Application Note. Link

  • Cahill, A., et al. (2025). "Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells." ResearchGate. Link

Sources

Exploratory

Metabolic Fate of Myristic Acid in Mammalian Cell Culture

Executive Summary Myristic acid (C14:0) occupies a unique niche in mammalian cell metabolism. Unlike palmitate (C16:0), which serves primarily as a bulk fuel source or structural lipid component, myristic acid acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Myristic acid (C14:0) occupies a unique niche in mammalian cell metabolism. Unlike palmitate (C16:0), which serves primarily as a bulk fuel source or structural lipid component, myristic acid acts as a critical "switch" in cellular signaling through Protein N-myristoylation .

For researchers in drug development and cell biology, understanding the fate of exogenously added myristic acid is complex because it bifurcates into two distinct pools:

  • The Bioactive Pool: Irreversible attachment to proteins via N-myristoyltransferase (NMT).

  • The Metabolic Pool: Rapid chain elongation to palmitate or mitochondrial

    
    -oxidation.
    

This guide details the mechanisms, kinetics, and experimental protocols required to track and manipulate these fates in culture systems (CHO, HEK293, Primary).

Part 1: The Bio-Availability Challenge

Before myristic acid can be metabolized, it must be solubilized. Free fatty acids (FFAs) are hydrophobic and cytotoxic at high concentrations. In vivo, they circulate bound to albumin. In vitro, we must mimic this physiological carrier system.

The Critical Parameter: FA:BSA Molar Ratio

The most common error in lipid supplementation is ignoring the molar ratio between the Fatty Acid (FA) and Bovine Serum Albumin (BSA).

  • Physiological Ratio: ~1:1 to 2:1 (Non-toxic, physiological uptake).

  • Pathological/Loading Ratio: >4:1 (Induces detergent-like cytotoxicity and stress responses).

Protocol: Preparation of BSA-Conjugated Myristate (4mM Stock)

This protocol ensures a stable, non-toxic delivery system.

Reagents:

  • Sodium Myristate (Sigma) or Myristic Acid (dissolved in ethanol).

  • Fatty Acid-Free (FAF) BSA (essential to avoid background palmitate contamination).

  • 150 mM NaCl solution.[1][2]

Step-by-Step:

  • Prepare BSA: Dissolve FAF-BSA in 150 mM NaCl to a concentration of 0.68 mM (approx 4.5%). Filter sterilize (0.22

    
    m). Warm to 37°C.[1][2][3][4][5]
    
  • Solubilize Myristate: Dissolve sodium myristate in hot water (70°C) to make a 20 mM clear solution.

  • Conjugation: While stirring the warm BSA solution, slowly add the hot myristate solution dropwise.

    • Target: 4 mM Myristate in 0.68 mM BSA (approx 6:1 ratio for stock, diluted to <2:1 in culture).

  • Equilibration: Stir at 37°C for 1 hour until the solution is optically clear.

  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaws.

Part 2: The Metabolic Bifurcation

Once inside the cell (via CD36 or FATP transporters), myristic acid is immediately activated to Myristoyl-CoA by acyl-CoA synthetases (ACS). At this node, the fate of the lipid is decided.

Diagram 1: The Metabolic Fate of Myristic Acid

This diagram illustrates the competition between signaling (NMT) and bulk metabolism (Elongation/Oxidation).

MyristateFate Exo_C14 Exogenous Myristic Acid (BSA-Bound) Cyto_C14 Cytosolic C14:0 Exo_C14->Cyto_C14 Uptake (CD36/FATP) Myr_CoA Myristoyl-CoA (Activated Intermediate) Cyto_C14->Myr_CoA Acyl-CoA Synthetase NMT Enzyme: NMT1 / NMT2 Myr_CoA->NMT Co-translational ELOVL Enzyme: ELOVL6 (Elongation) Myr_CoA->ELOVL Rapid Conversion CPT1 Mitochondrial Entry (CPT1) Myr_CoA->CPT1 Myr_Prot N-Myristoylated Proteins (Src, Gag, G-proteins) NMT->Myr_Prot Amide Bond Formation Palm_CoA Palmitoyl-CoA (C16:0) ELOVL->Palm_CoA Lipids Phospholipids / Triglycerides (Membrane/Storage) Palm_CoA->Lipids BetaOx Beta-Oxidation CPT1->BetaOx ATP Acetyl-CoA + ATP BetaOx->ATP

Caption: Myristoyl-CoA is the central hub. It is either attached to proteins (NMT pathway), elongated to Palmitate (ELOVL pathway), or burned for energy.

Part 3: Protein N-Myristoylation (The Signaling Fate)

This is the most biologically significant fate for drug development, particularly for targeting viral assembly (e.g., HIV) or oncogenic signaling (e.g., c-Src).

Mechanism

N-myristoylation is the irreversible attachment of myristate to an N-terminal glycine via an amide bond.

  • Enzymes: N-myristoyltransferase 1 & 2 (NMT1/NMT2).

  • Substrate Specificity: The protein must have an N-terminal Glycine (usually exposed after Methionine aminopeptidase removes the initiator Met).[6]

  • Consensus Sequence: Gly-X-X-X-Ser/Thr (Canonical).

The "Lipid Switch"

Unlike palmitoylation (which is reversible), myristoylation is permanent. However, the myristoyl group can be sequestered inside the protein structure and "flipped" out to bind membranes upon ligand binding (e.g., in ARF1 or Recoverin). This is a critical regulatory mechanism.

Part 4: Elongation & Catabolism (The Metabolic Fate)

It is a common misconception that added myristate stays as myristate. In mammalian cells, chain elongation is rapid .

  • Elongation (C14

    
     C16): 
    
    • The enzyme ELOVL6 efficiently converts Myristoyl-CoA to Palmitoyl-CoA.

    • Impact: If you radiolabel cells with [3H]-Myristate for >4 hours, a significant portion of the signal will actually be found in Palmitate-derived lipids (PC, PE, Triglycerides).

    • Correction: Short pulse times (<2 hours) are preferred for studying specific myristate trafficking.

  • Beta-Oxidation:

    • Myristate is oxidized more rapidly than palmitate in many cell types (e.g., hepatocytes) because medium/long-chain fatty acids enter mitochondria slightly differently.

    • Note: In high-glucose culture media (DMEM), beta-oxidation is suppressed (Crabtree effect), shifting the fate towards Elongation and N-myristoylation.

Part 5: Experimental Workflows (Tracking the Fate)

Traditional radioactive methods ([3H]-Myristate) are being replaced by Click Chemistry (Bio-orthogonal labeling) due to higher sensitivity and safety.

Protocol: "Click-It" Metabolic Labeling

Objective: Visualize only the proteins that have been N-myristoylated.

Reagents:

  • Alkynyl-Myristate (Alk-C14): An analog with a terminal alkyne group (e.g., 13-tetradecynoic acid).

  • Azide-Fluorophore: (e.g., Azide-Alexa488).

  • Click Reagents: CuSO4, TCEP (Reductant), TBTA (Ligand).

Workflow Diagram:

ClickProtocol Step1 1. Starvation (Low Serum, 1h) Step2 2. Pulse (Alk-C14, 20-50µM, 4h) Step1->Step2 Step3 3. Lysis & Wash (Remove Free Lipid) Step2->Step3 Step4 4. Click Reaction (CuSO4 + Azide-Fluor) Step3->Step4 Step5 5. Analysis (SDS-PAGE / Mass Spec) Step4->Step5

Caption: Bio-orthogonal labeling workflow. The alkyne tag is biologically inert until the copper-catalyzed reaction attaches the fluorophore.

Data Presentation: Method Comparison
Feature[3H]-Myristate (Radioactivity)Alkynyl-Myristate (Click Chem)
Sensitivity HighVery High (Femtomolar)
Safety Low (Radioactive waste)High (Standard chemical safety)
Resolution Low (Fluorography takes weeks)High (SDS-PAGE/Imaging in hours)
Identification Difficult (Requires Edman degradation)Easy (Enrichment + Mass Spec)
Metabolic Fidelity Perfect (Native lipid)Good (Slightly slower incorporation)

Part 6: Troubleshooting & Optimization

  • "I see no signal on my blot."

    • Cause: High background of endogenous myristate.

    • Fix: Use dialyzed FBS or serum-free medium during the pulse phase to remove competing endogenous lipids.

  • "The cells are dying during labeling."

    • Cause: Toxicity from free Alk-C14.

    • Fix: Ensure you conjugated the Alk-C14 to BSA (See Part 1). Do not add Alk-C14 dissolved in DMSO directly to the media at >10

      
      M.
      
  • "Is my protein Palmitoylated or Myristoylated?"

    • Test: Treat with Hydroxylamine (1M, pH 7.0).

    • Result: Palmitoylation (Thioester) is cleaved.[7] Myristoylation (Amide) is resistant. If the signal remains after Hydroxylamine treatment, it is Myristate.

References

  • Gordon, J. I., et al. (1991). "Protein N-myristoylation." Journal of Biological Chemistry. Link

  • Rioux, V., et al. (2002). "Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes."[8][9] Journal of Nutrition. Link

  • Martin, B. R., & Cravatt, B. F. (2009). "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods. Link

  • Resh, M. D. (2016). "Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins." Biochimica et Biophysica Acta (BBA). Link

  • Thinon, E., et al. (2014). "Global profiling of co- and post-translationally N-myristoylated proteomes in human cells." Nature Communications. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for (1,2-13C2)Tetradecanoic Acid Supplementation in Cell Media

Abstract & Scope This guide details the protocol for supplementing cell culture media with (1,2-13C2)tetradecanoic acid (Myristic Acid). Unlike uniformly labeled fatty acids, the (1,2-13C2) isotopologue offers a precise...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for supplementing cell culture media with (1,2-13C2)tetradecanoic acid (Myristic Acid). Unlike uniformly labeled fatty acids, the (1,2-13C2) isotopologue offers a precise mechanistic advantage: it distinguishes between the initial entry of fatty acids into mitochondrial


-oxidation (releasing M+2 Acetyl-CoA) and the intact incorporation of the fatty acyl chain into proteins (N-myristoylation ). This protocol addresses the critical challenge of solubility—free fatty acids are lipotoxic and insoluble in aqueous media—by providing a validated method for BSA-conjugation  that ensures physiological delivery and bioavailability.

Mechanistic Rationale: Why (1,2-13C2)?

The selection of the (1,2-13C2) isotopologue is not arbitrary; it acts as a binary switch for metabolic fate analysis.

  • Pathway A: Mitochondrial

    
    -Oxidation (Catabolic) 
    
    • 
      -oxidation cleaves two-carbon units from the carboxyl end.
      
    • Cycle 1: The 1,2-13C2 label is cleaved immediately, generating Acetyl-CoA (M+2) .

    • Subsequent Cycles: The remaining 12-carbon chain is unlabeled, generating Acetyl-CoA (M+0).

    • Result: The ratio of M+2/M+0 Acetyl-CoA (measured via Citrate M+2) serves as a direct kinetic proxy for the initiation rate of fatty acid oxidation (FAO).

  • Pathway B: Protein N-Myristoylation (Anabolic)

    • The enzyme N-myristoyltransferase (NMT) attaches the intact C14:0 chain to the N-terminal glycine of target proteins.

    • Result: The modified peptide will exhibit a mass shift of +2.0067 Da compared to the natural abundance form, allowing differentiation between endogenous and exogenous myristate utilization.

Visualization: Metabolic Fate & Workflow

G cluster_0 Extracellular cluster_1 Intracellular Cytosol cluster_2 Mitochondria Myr_Ex 1,2-13C2 Myristate (BSA-Bound) Myr_CoA Myristoyl-CoA (1,2-13C2) Myr_Ex->Myr_CoA Transport & Activation (FATP/ACSL) N_Myr_Prot N-Myristoylated Protein (Intact Label) Myr_CoA->N_Myr_Prot NMT (Co-translational) AcCoA Acetyl-CoA (M+2) Myr_CoA->AcCoA Beta-Oxidation (Cycle 1 Cleavage) Protein Nascent Protein (Gly-N-term) Protein->N_Myr_Prot TCA TCA Cycle (Citrate M+2) AcCoA->TCA Condensation

Figure 1: Dual metabolic fate of 1,2-13C2 Myristate. The label (blue) is either incorporated intact (green path) or cleaved into Acetyl-CoA (red path).

Protocol Phase 1: Reagent Preparation (Critical)

The Failure Point: Direct addition of fatty acids to cell media causes precipitation and lipotoxicity. You must conjugate the fatty acid to Fatty Acid-Free (FAF) BSA.

Materials
  • (1,2-13C2)Tetradecanoic acid (Isotopic purity >99%).

  • BSA, Fatty Acid-Free (e.g., fraction V, essentially globulin-free).

  • Sodium Hydroxide (NaOH) , 0.1 M.[1]

  • PBS (Phosphate Buffered Saline), calcium/magnesium-free.

  • Water bath set to 55°C and 37°C.

Step-by-Step Conjugation Protocol
  • Prepare BSA Stock (20% w/v):

    • Dissolve 2 g of FAF-BSA in 10 mL of PBS.

    • Filter sterilize (0.22 µm) into a sterile tube.

    • Note: This yields ~3 mM BSA (MW ≈ 66.5 kDa).

  • Saponify the Myristate (Make the Soap):

    • Calculate mass for a 100 mM stock. (MW of 1,2-13C2 Myristate ≈ 230.36 g/mol ).

    • Add the myristate powder to a glass vial.

    • Add 0.1 M NaOH to yield 100 mM.[1]

    • Heat at 55°C (Myristic acid MP is ~54°C) and vortex until the solution is completely clear.

    • Critical: Do not proceed until no oil droplets are visible.

  • Conjugation (The "Complexing" Step):

    • Target: 5 mM Myristate : 1 mM BSA (5:1 Molar Ratio).

    • Warm the 20% BSA stock to 37°C.

    • While vortexing the BSA solution, dropwise add the hot (55°C) myristate soap.

    • Why Dropwise? Rapid addition causes the fatty acid to crash out of solution before binding to albumin.

    • Incubate the mixture at 37°C for 15 minutes with gentle agitation.

    • Final Solution: Clear to slightly opalescent. If cloudy/white precipitate forms, the conjugation failed (likely temperature mismatch).

  • Storage:

    • Aliquot into light-protected tubes.

    • Store at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.

Protocol Phase 2: Cell Culture & Labeling

Experimental Design Table
ParameterMetabolic Flux Analysis (MFA)N-Myristoylation Profiling
Media Base DMEM (Glucose/Glutamine defined)Standard Growth Media
Serum 1-2% Dialyzed FBS (minimize background lipids)10% FBS (Standard)
Tracer Conc. 50 - 100 µM25 - 50 µM
Labeling Time 1h, 3h, 6h, 12h (Dynamic Flux)12h - 24h (Steady State Accumulation)
Controls Unlabeled Myristate + Vehicle (BSA)Unlabeled Myristate
Labeling Workflow
  • Seeding: Seed cells to reach 70-80% confluency on the day of the experiment.

  • Acclimatization (Optional but Recommended): 12 hours prior, switch to low-serum (1%) media to upregulate fatty acid oxidation machinery.

  • Pulse:

    • Prepare fresh media containing the Myristate-BSA conjugate .

    • Example: For 50 µM final concentration, dilute the 5 mM stock 1:100 into warm media.

    • Add to cells and record

      
      .
      
  • Harvest:

    • For Metabolomics: Rapidly aspirate media, wash 1x with ice-cold PBS, quench metabolism with 80% MeOH (-80°C) .

    • For Proteomics: Wash 2x PBS, lyse in RIPA or SDS buffer containing protease inhibitors.

Protocol Phase 3: Downstream Analysis

A. Metabolic Flux Analysis (GC-MS or LC-MS)

Objective: Measure 13C enrichment in Citrate/Malate.

  • Extraction: Scrape cells in 80% cold methanol. Centrifuge (14,000 x g, 10 min, 4°C).

  • Derivatization (GC-MS): Dry supernatant. Derivatize with MOX/TBDMS to make TCA intermediates volatile.

  • Analysis:

    • Monitor Citrate .

    • M+2 Mass Isotopomer: Indicates entry of one 13C2-Acetyl-CoA unit (from the first cycle of myristate oxidation).

    • M+4 Mass Isotopomer: Indicates multiple turns of the TCA cycle using labeled Acetyl-CoA.

B. N-Myristoylation Analysis (LC-MS/MS)

Objective: Identify proteins with N-terminal myristate modification.

  • Enrichment (Optional): If abundance is low, use immunoprecipitation or specific lipid-capture resins. However, 13C allows direct detection in complex mixtures if resolution is high.

  • Digestion: Trypsin digestion (cleaves C-terminal to Arg/Lys). Note that the N-terminal myristoylated glycine is blocked and will not be cleaved by aminopeptidases.

  • Data Search:

    • Set variable modification: Myristoylation (N-term Gly) .

    • Specific Delta Mass:

      • Standard Myristoyl: +210.1984 Da (C14H26O).

      • 1,2-13C2 Myristoyl: +212.2051 Da.

    • Look for the +2.0067 Da shift in the precursor ion of N-terminal peptides.

Data Interpretation & Self-Validation

To validate your experiment, check the following "Truth Markers":

ObservationInterpretationAction
Citrate M+2 is High Robust

-oxidation is occurring.
Proceed with flux calculation.
Citrate M+2 is Zero No oxidation. Cells may be relying on Glucose/Glutamine.Starve cells of glucose; check CPT1 activity.
M+2 detected in Palmitate (C16) Elongation is occurring. Acetyl-CoA (M+2) was recycled into de novo lipogenesis.Account for recycling in MFA models.
Cell Death / Detachment Lipotoxicity.Reduce concentration; Check FA:BSA ratio (keep < 4:1).

References

  • Fatty Acid Oxidation Tracing

    • Analysis of fatty acid oxidation in cultured cells using 13C-tracers.[2][3][4] Nature Protocols.

    • (General reference for MFA methodology).

  • BSA Conjugation Protocol

    • Seahorse XF Palmitate-BSA FAO Substrate Prepar
    • (Standard industry protocol adapted here for Myristate).

  • N-Myristoylation Biology

    • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells.
  • Isotopomer Analysis

    • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

Disclaimer: This protocol involves the use of metabolic tracers and mass spectrometry.[5] Optimization of cell density and instrument sensitivity is required for specific cell lines.

Sources

Application

Precision Quantitation of 1,2-13C2-Myristate: An Optimized LC-MS/MS Protocol

Executive Summary This guide details the optimized workflow for the detection and quantitation of 1,2-13C2-Myristate (Tetradecanoic acid, double-labeled at C1 and C2) in biological matrices. While fatty acids (FAs) are r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized workflow for the detection and quantitation of 1,2-13C2-Myristate (Tetradecanoic acid, double-labeled at C1 and C2) in biological matrices. While fatty acids (FAs) are routinely analyzed, the specific detection of stable isotope tracers requires rigorous control over isotopic interference and ionization efficiency.

Key Technical Insight: Traditional fatty acid analysis often relies on Ammonium Acetate. However, this protocol utilizes Ammonium Fluoride (NH4F) in the mobile phase, which has been demonstrated to enhance ionization signals for deprotonated fatty acids ([M-H]-) by 2-10x compared to acetate buffers in negative ESI mode.

Scientific Mechanism & Tracer Logic

The Analyte
  • Target: 1,2-13C2-Myristic Acid

  • Formula:

    
    
    
  • Molecular Weight: ~230.37 Da

  • Ionization State: [M-H]⁻ (Negative Mode)

Fragmentation Logic (MRM Transition)

To build a specific Multiple Reaction Monitoring (MRM) method, we must understand the fragmentation physics of the labeled isotopologue.

  • Primary Pathway: Collision-Induced Dissociation (CID) of fatty acids typically results in decarboxylation (loss of

    
    ).
    
  • Label Position: The label is on C1 (Carboxyl) and C2 (Alpha-carbon).

  • The Shift:

    • Unlabeled Myristate: Precursor 227.2

      
       Loss of 
      
      
      
      (44 Da)
      
      
      Product 183.2.
    • 1,2-13C2-Myristate: The carboxyl carbon (C1) is

      
      . Therefore, the neutral loss is 
      
      
      
      (Mass 45).
    • Calculation:

      
      .
      

This specific transition (


) ensures we are detecting the tracer and not just background noise or naturally occurring heavy isotopes of similar mass.

Experimental Protocol

Sample Preparation: MTBE Extraction

We utilize the Methyl-tert-butyl ether (MTBE) method rather than the traditional Folch (Chloroform/Methanol) method.[1] MTBE is less dense than water, meaning the lipid-rich organic layer floats on top, making automation easier and reducing contamination from the protein pellet.[1]

Reagents:

  • Methanol (LC-MS Grade)

  • MTBE (LC-MS Grade)

  • Internal Standard (IS): 13C14-Myristic Acid or d27-Myristic Acid (to differentiate from the 1,2-13C2 tracer).

Step-by-Step Workflow:

  • Lysis: Add 200 µL sample (plasma/cell lysate) to a glass tube.

  • Quench: Add 1.5 mL Methanol (containing 500 nM Internal Standard). Vortex 30s.

  • Extract: Add 5.0 mL MTBE . Incubate at room temperature for 1 hour on a shaker (critical for full lipid recovery).

  • Phase Separation: Add 1.25 mL MS-grade Water .

  • Spin: Centrifuge at 1,000 x g for 10 minutes.

  • Collection: Collect the upper organic phase (MTBE layer) into a fresh vial.

  • Dry: Evaporate to dryness under Nitrogen stream at 35°C.

  • Reconstitute: Resuspend in 100 µL Methanol:Water (9:1) for injection.[2][3][4][5]

LC-MS/MS Instrumentation Parameters

System: Triple Quadrupole (QqQ) LC-MS Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm) Column Temp: 50°C (Higher temp improves peak shape for lipids)

Mobile Phase Optimization
  • Solvent A: 95% Water / 5% Acetonitrile + 0.5 mM Ammonium Fluoride (NH4F)

  • Solvent B: 95% Acetonitrile / 5% Water + 0.5 mM Ammonium Fluoride (NH4F)

    • Note: Do not use acid (Formic Acid) for this negative mode application; it suppresses ionization of free fatty acids.

Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.00400.35
2.00400.35
12.00980.35
15.00980.35
15.10400.35
18.00400.35
Mass Spectrometer Source (ESI - Negative)
ParameterValueRationale
Polarity NegativeCarboxylic acids ionize best via deprotonation [M-H]-.
Spray Voltage -3500 VStandard for neg mode; prevent arcing.
Sheath Gas 45 arbHigh gas flow needed to desolvate lipids.
Aux Gas 15 arbAssists in droplet evaporation.
Capillary Temp 320°CEnsures complete desolvation.
Cycle Time 0.4 sSufficient points across the chromatographic peak.
MRM Transitions Table

Optimize Collision Energy (CE) for your specific instrument.

AnalytePrecursor (m/z)Product (m/z)CE (V)Type
1,2-13C2-Myristate 229.2 184.2 18 Quantifier
1,2-13C2-Myristate229.2229.25Qualifier (Survivor)
Endogenous Myristate227.2183.218Background Monitor
IS (d27-Myristate)254.4254.45Internal Standard

Visualization of Workflow & Logic

Fragmentation Mechanism

The following diagram illustrates the specific mass shift logic used to isolate the 1,2-13C2 tracer from endogenous background.

FragmentationLogic cluster_0 Unlabeled Myristate (C14:0) cluster_1 1,2-13C2-Myristate Tracer U_Parent Precursor [M-H]- m/z 227.2 U_Loss Loss of CO2 (Mass 44) U_Parent->U_Loss CID U_Prod Product Ion m/z 183.2 U_Loss->U_Prod L_Parent Precursor [M-H]- m/z 229.2 (13C at C1, C2) L_Loss Loss of 13C-O2 (Mass 45) L_Parent->L_Loss CID L_Prod Product Ion m/z 184.2 (Retains 13C at C2) L_Loss->L_Prod

Figure 1: Comparative fragmentation logic showing the specific mass shift (+1 Da in product) due to the loss of labeled Carboxyl group.

Analytical Workflow

Workflow cluster_Prep MTBE Extraction cluster_LCMS LC-MS/MS Analysis Start Biological Sample (Plasma/Cell Lysate) Step1 Add MeOH + IS (Quench Metabolism) Start->Step1 Step2 Add MTBE (1 hr Incubation) Step1->Step2 Step3 Phase Separation (Collect Top Layer) Step2->Step3 LC LC Separation C18 Column Mobile Phase: NH4F Step3->LC MS MS Detection ESI Negative Mode MRM: 229.2 -> 184.2 LC->MS Data Quantitation & Flux Analysis MS->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data acquisition.[1][5][6][7][8][9][10][11]

Troubleshooting & Optimization Guide

Sensitivity Issues
  • Symptom: Low signal intensity for the parent ion (229.2).

  • Root Cause: Fatty acids are weak acids. In pure water/ACN, they may not deprotonate fully.

  • Solution: Ensure Ammonium Fluoride (0.5 mM) is fresh. NH4F boosts negative ionization significantly more than Acetate. If NH4F is unavailable, use Ammonium Acetate adjusted to pH 9 with Ammonium Hydroxide.

Carryover
  • Symptom: Signal detected in blank samples after a high concentration standard.

  • Root Cause: Myristate is "sticky" and lipophilic.

  • Solution: Implement a needle wash with Isopropanol:Acetone (50:50) . Add a "sawtooth" wash gradient at the end of the LC run (ramp to 100% B, hold, drop to 50%, back to 100%).

Isobaric Interference
  • Symptom: Double peaks in the chromatogram.

  • Root Cause: Separation of Myristate (C14:0) from Myristoleic acid (C14:1) or branched isomers.

  • Solution: The C18 gradient is critical. Do not rush the gradient between 60-90% B. This is where FAs elute.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Link

  • Gao, F., et al. (2016). Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography for the analysis of polar metabolites. Journal of Chromatography A. Link (Validating NH4F usage).

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Link

  • Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research. Link

Sources

Method

High-Precision FAME Derivatization of ^13^C-Labeled Myristic Acid

Application Note: AN-MET-13C-MYR Executive Summary This guide details the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ^13^C-labeled myristic acid (C14:0). Myristic acid is a critical satur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MET-13C-MYR

Executive Summary

This guide details the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ^13^C-labeled myristic acid (C14:0). Myristic acid is a critical saturated fatty acid involved in protein N-myristoylation and energy metabolism. The precise tracking of ^13^C-labeled isotopologues requires derivatization methods that prevent isotopic fractionation, ensure complete reaction yields, and eliminate background interference.

This document presents two validated protocols:

  • Acid-Catalyzed Methanolysis (BF3-MeOH): The gold standard for analyzing total myristic acid (free + esterified in lipids).

  • TMS-Diazomethane Methylation: A rapid, mild method specifically for free fatty acids (FFA), avoiding high heat.

Part 1: Strategic Method Selection

The choice of derivatization method depends entirely on the biological state of the myristic acid in your sample.

FeatureAcid-Catalyzed (BF3-MeOH) TMS-Diazomethane
Target Analyte Total Fatty Acids (Free + Triglycerides + Phospholipids)Free Fatty Acids (FFA) Only
Mechanism Transesterification (lipids) + Esterification (FFA)Methylation of Carboxylic Acid proton
Reaction Conditions High Heat (60–100°C), 10–60 minsRoom Temp, <30 mins
Risk Profile Low (Corrosive reagents)High (Toxic vapors, requires strict fume hood)
Isotope Fidelity High (Complete conversion minimizes kinetic isotope effects)High (Rapid reaction)
Application Metabolic flux analysis (incorporation into membranes)FFA pool turnover / Plasma FFA analysis

Critical Warning: Do not use base-catalyzed methods (e.g., KOH/Methanol) if you are analyzing Free Fatty Acids. Base catalysis only transesterifies lipids; it converts FFAs into soaps (salts), rendering them undetectable by GC.

Part 2: Experimental Protocols
Protocol A: BF3-Methanol Derivatization (Total Lipid Pool)

Recommended for: Cell lysates, tissue homogenates, and plasma total lipids.

Reagents:

  • Boron Trifluoride (BF3) in Methanol (14% w/v).

  • Internal Standard: C17:0 (Heptadecanoic acid) or [^2^H~27~]Myristic acid.

  • Solvent: Hexane (HPLC Grade).

  • Quenching Agent: Saturated NaCl solution.[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Lyophilize sample or evaporate extraction solvent (e.g., Chloroform/Methanol) under N2 stream.

    • Crucial: Ensure zero water content; water hydrolyzes BF3 and stops the reaction.

  • Addition of Reagent:

    • Add 1.0 mL of BF3-Methanol (14%) to the dried residue.

    • Add 10 µL of Internal Standard solution.

  • Reaction:

    • Cap vial tightly (Teflon-lined cap).

    • Incubate at 60°C for 10 minutes (for FFAs) or 90°C for 30 minutes (for Phospholipids/Triglycerides).

  • Extraction:

    • Cool to room temperature.

    • Add 1.0 mL Hexane and 1.0 mL Saturated NaCl (or H2O).

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 3 minutes.

    • Collect the top layer (Hexane) containing the FAMEs.

    • Transfer to a GC vial with a glass insert.

Protocol B: TMS-Diazomethane Methylation (Free Fatty Acid Pool)

Recommended for: Sensitive samples, specific FFA tracing, or high-throughput screening.

Reagents:

  • (Trimethylsilyl)diazomethane (2.0 M in Hexane).

  • Methanol (Anhydrous).[1][2]

  • Solvent: Toluene or Hexane.

Step-by-Step Workflow:

  • Solubilization:

    • Dissolve dried lipid extract in 0.5 mL Methanol:Toluene (1:2 v/v) .

  • Derivatization:

    • Add 25 µL of TMS-Diazomethane solution.

    • Visual Check: The solution should turn a persistent yellow color. If it becomes colorless, add more reagent dropwise until yellow persists (indicates excess reagent).

  • Incubation:

    • Vortex and let stand at Room Temperature for 20 minutes .

  • Quenching:

    • Add 5 µL of Acetic Acid to neutralize excess diazomethane (Yellow color disappears).

  • Final Prep:

    • Evaporate solvent under N2 if concentration is needed, or inject directly.

Part 3: Visualization of Workflows

FAME_Workflow Start Sample: 13C-Myristic Acid Extract Decision Is analyte Free Acid or Bound Lipid? Start->Decision BF3_Start Protocol A: Total Lipid Analysis (BF3-Methanol) Decision->BF3_Start Bound (TG/PL) or Total TMS_Start Protocol B: Free Fatty Acid Only (TMS-Diazomethane) Decision->TMS_Start Free Acid Only BF3_Heat Heat (60-90°C) Transesterification + Esterification BF3_Start->BF3_Heat BF3_Extract Add Hexane + Sat. NaCl Phase Separation BF3_Heat->BF3_Extract Final GC-MS Analysis (FAMEs in Organic Solvent) BF3_Extract->Final TMS_React Room Temp Reaction Methylation of Carboxyl Group TMS_Start->TMS_React TMS_Quench Quench with Acetic Acid (Remove Yellow Color) TMS_React->TMS_Quench TMS_Quench->Final

Figure 1: Decision tree and workflow comparison for Acid-Catalyzed vs. TMS-Diazomethane derivatization.

Part 4: GC-MS Analytical Parameters

To accurately quantify ^13^C incorporation, you must monitor specific ions that shift due to the heavy isotope.

Instrument Settings:

  • Column: High-polarity phase (e.g., DB-Fatwax, CP-Sil 88, or SP-2560) is preferred for isomer separation, but standard non-polar (DB-5ms) works for general myristate quantification.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program: 100°C (hold 1 min)

    
     25°C/min to 160°C 
    
    
    
    5°C/min to 240°C.

Mass Spectrometry (SIM Mode): Methyl Myristate (C14:0 FAME) fragmentation typically yields a molecular ion (


) and a McLafferty rearrangement ion (

74).
AnalyteFormula (FAME)Molecular Ion (

)
McLafferty Ion (Base Peak)
Natural Myristic Acid C15H30O2242 74
[1-^13^C]Myristic Acid ^13^C^12^C14H30O2243 75
[U-^13^C]Myristic Acid ^13^C14^12^CH30O2256 75

Note: The McLafferty ion (


) contains the carbonyl carbon. If you use [1-^13^C]myristic acid, the label is at the carbonyl, shifting the base peak from 74 to 75. The methoxy carbon comes from the derivatization reagent (Methanol) and is usually unlabeled.

MS_Fragmentation Molecule Methyl Myristate (Precursor) Frag1 McLafferty Rearrangement (Contains Carbonyl C) Molecule->Frag1 Ionization Frag2 Hydrocarbon Chain (Loss of Methoxy) Molecule->Frag2 Natural Natural C14:0 M+ = 242 Base Peak = 74 Frag1->Natural Unlabeled Label1 [1-13C]Myristic M+ = 243 Base Peak = 75 Frag1->Label1 13C at C1

Figure 2: Mass shift logic for [1-^13^C]Myristic Acid analysis. The primary diagnostic ion shifts from m/z 74 to 75.

Part 5: Troubleshooting & Quality Control
  • Incomplete Methylation:

    • Symptom:[1][3][4][5][6] Low signal, presence of free acid tailing peaks.

    • Fix: Check water content in sample (must be dry). For BF3, extend heating time.

  • Loss of Volatiles:

    • Symptom:[1][3][4][5][6] Low recovery of C14:0 compared to C18:0.

    • Fix: Do not evaporate hexane to dryness. Myristic acid FAMEs are semi-volatile. Stop evaporation when ~100 µL remains.

  • Background Contamination:

    • Symptom:[1][3][4][5][6] High m/z 74 background.

    • Fix: Plasticware is the enemy. Use only glass vials and pipettes. Phthalates and plasticizers interfere with FAME analysis.

References
  • AOAC International. (2000). Official Method 969.33: Fatty Acids in Oils and Fats.[1][3][7][8] Preparation of Methyl Esters.[1][2][3][5][7][9][10][11][12] Boron Trifluoride Method.[1][2][3][7][13][14]

  • Thermo Fisher Scientific. (2012). Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs. Application Note 10287.

  • Sigma-Aldrich (Merck). Derivatization of Fatty Acids to FAMEs for GC Analysis. Technical Bulletin.

  • Cayman Chemical. Myristic Acid-13C Product Insert & Analysis Guide.

Sources

Application

In vivo metabolic flux analysis using (1,2-13C2)tetradecanoic acid

Application Note: In Vivo Metabolic Flux Analysis Using (1,2-13C2)Tetradecanoic Acid Introduction & Scientific Rationale Metabolic flux analysis (MFA) is the gold standard for quantifying cellular metabolic rates in vivo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Metabolic Flux Analysis Using (1,2-13C2)Tetradecanoic Acid

Introduction & Scientific Rationale

Metabolic flux analysis (MFA) is the gold standard for quantifying cellular metabolic rates in vivo.[1] While static metabolite concentrations provide a snapshot of the metabolic state, they do not reveal the dynamic flow of carbon through pathways.

Why (1,2-13C2)Tetradecanoic Acid? Tetradecanoic acid (Myristate, C14:0) is a medium-to-long-chain saturated fatty acid. Unlike short-chain fatty acids (e.g., octanoate) which may bypass certain transport controls, or very long-chain fatty acids which have poor solubility, Myristate represents a physiological substrate for mitochondrial


-oxidation (FAO) that requires Carnitine Palmitoyltransferase 1 (CPT1) for transport.

The Tracer Mechanism: The specific labeling pattern—(1,2-13C2) —is designed to probe the initiation of


-oxidation  and the subsequent entry of fatty acid-derived carbon into the TCA cycle.
  • 
    -Oxidation:  One molecule of (1,2-13C2)Myristate undergoes seven cycles of 
    
    
    
    -oxidation.
  • Carbon Fate:

    • Cycle 1: Cleaves the C1-C2 bond, releasing one molecule of (1,2-13C2)Acetyl-CoA (M+2).

    • Cycles 2–7: The remaining 12 carbons (now unlabeled) are cleaved to release six molecules of unlabeled Acetyl-CoA (M+0).

  • Implication: This tracer creates an intrinsic 1:7 dilution of the label entering the Acetyl-CoA pool, even if Myristate is the sole fuel source. This unique property allows for highly sensitive detection of FAO flux relative to background glucose or lactate oxidation, provided the analytical sensitivity is sufficient.

Experimental Design & Protocol

A. Tracer Preparation: The BSA Complex (Critical Step)

Free fatty acids are toxic and insoluble in aqueous buffers. For in vivo infusion, they must be non-covalently bound to Bovine Serum Albumin (BSA) to mimic physiological transport.

Reagents:

  • (1,2-13C2)Tetradecanoic acid (Isotopic purity >99%).

  • Fatty Acid-Free BSA (Essential to avoid unlabeled background).[2][3]

  • Sterile Saline (0.9% NaCl).

  • Sodium Carbonate (0.1 M).

Protocol:

  • Solubilization: Dissolve the labeled fatty acid in a minimal volume of ethanol or warm 0.1 M Sodium Carbonate (60°C) to create a clear salt solution.

  • BSA Dissolution: Dissolve fatty acid-free BSA in sterile saline at 37°C. Target a final concentration of ~5–10% BSA.

  • Complexation: Slowly add the fatty acid solution to the stirring BSA solution.

    • Target Molar Ratio: 2:1 to 4:1 (Fatty Acid : BSA).

    • Observation: The solution should remain clear. Cloudiness indicates precipitation (failed complexation).

  • Filtration: Pass through a 0.22

    
    m filter for sterility.
    
  • Validation: Measure free fatty acid (NEFA) concentration to confirm final dosage.

B. Surgical Prep & Infusion (Mouse Model)
  • Catheterization: Indwell a catheter into the right jugular vein (RJV) 3–5 days prior to the experiment to allow recovery from surgical stress, which alters metabolism.

  • Fasting: Fast mice for 4–6 hours to deplete glycogen and promote a shift toward fatty acid oxidation.

Infusion Regimen: To achieve Isotopic Steady State (ISS) in the blood plasma:

  • Bolus: Administer a priming bolus (e.g., 5

    
    mol/kg) over 1 minute.
    
  • Continuous Infusion: Immediately follow with a constant rate infusion (e.g., 0.1

    
    mol/kg/min) for 90–120 minutes.
    
    • Note: The goal is to maintain a constant specific enrichment (e.g., 20–30%) of the precursor fatty acid in the plasma.

C. Tissue Harvesting

Metabolism changes in seconds. Proper quenching is non-negotiable.

  • Anesthesia: Maintain infusion during anesthesia (isoflurane).

  • Freeze-Clamping: Expose the target organ (e.g., heart, liver). Using Wollenberger tongs pre-cooled in liquid nitrogen, clamp the tissue in situ .

  • Storage: Transfer immediately to liquid nitrogen. Store at -80°C.

Metabolic Pathway Map

The following diagram illustrates the carbon flow from (1,2-13C2)Myristate into the TCA cycle and the resulting isotopomers.

MyristateFlux cluster_legend Legend Myristate (1,2-13C2)Myristate (C14) BetaOx Mitochondrial Beta-Oxidation Myristate->BetaOx Transport (CPT1) AcCoA_Labeled (1,2-13C2)Acetyl-CoA (M+2) BetaOx->AcCoA_Labeled Cycle 1 AcCoA_Unlabeled 6 x Acetyl-CoA (M+0) BetaOx->AcCoA_Unlabeled Cycles 2-7 Citrate Citrate (M+2) AcCoA_Labeled->Citrate + OAA (Synthase) OAA Oxaloacetate (M+0) OAA->Citrate AlphaKG a-Ketoglutarate (M+2) Citrate->AlphaKG IDH Succinate Succinate (M+2) AlphaKG->Succinate KGDH key Red Arrow: 13C Carbon Flow M+2: Mass + 2 Da (Labeled) M+0: Unlabeled

Caption: Pathway depicting the release of one M+2 Acetyl-CoA unit from (1,2-13C2)Myristate and its subsequent incorporation into TCA cycle intermediates.

Sample Processing & Mass Spectrometry Analysis

Target Analytes: TCA intermediates (Citrate, Succinate, Fumarate, Malate) and Glutamate (a high-abundance proxy for


-Ketoglutarate).
A. Extraction Protocol
  • Homogenization: Pulverize frozen tissue (~20 mg) in cold Methanol:Water (80:20) .

  • Phase Separation: Add Chloroform (final ratio MeOH:H2O:CHCl3 = 1:1:1). Vortex and centrifuge.

    • Top Phase (Polar): Contains TCA intermediates.[2]

    • Bottom Phase (Non-polar): Contains lipids (can be used to verify tracer enrichment in the tissue lipid pool).

  • Drying: Evaporate the polar phase under nitrogen gas.

B. GC-MS Derivatization (TBDMS Method)

GC-MS is preferred for TCA intermediates due to its high chromatographic resolution and established fragmentation patterns.

  • Reagent: Dissolve dried residue in 30

    
    L Pyridine + 50 
    
    
    
    L MTBSTFA (with 1% TBDMCS).
  • Incubation: 60°C for 60 minutes.

  • Chemistry: This adds tert-butyldimethylsilyl (TBDMS) groups to carboxyl and hydroxyl groups, making them volatile.

C. GC-MS Acquisition Settings
  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Monitoring: Select Ion Monitoring (SIM) mode for maximum sensitivity.[4]

Key Ions to Monitor (TBDMS derivatives):

MetaboliteFragment FormulaM+0 (m/z)M+2 (m/z)Notes
Citrate [M-57] (Loss of t-butyl)459461Primary entry point of AcCoA
Glutamate [M-57]432434Proxy for

-KG
Succinate [M-57]289291Symmetric molecule
Malate [M-57]419421
Myristate [M-57]285287Measure precursor enrichment

Data Analysis & Flux Calculation

A. Isotopomer Correction

Raw ion intensities must be corrected for the natural abundance of isotopes (C, H, O, Si) in the derivative structure. Use a correction matrix algorithm (e.g., IsoCor or specialized R packages).

B. Calculating Fractional Contribution

The core metric is the Fractional Contribution (FC) of the tracer to the Acetyl-CoA pool.

Since direct measurement of mitochondrial Acetyl-CoA is difficult, we use Glutamate C4-C5 or Citrate as a reporter.

  • (1,2-13C2)Acetyl-CoA enters the TCA cycle and labels Citrate at positions 4,5 (depending on numbering convention, but it creates an M+2 mass shift).

  • This M+2 persists into

    
    -Ketoglutarate and Glutamate.
    

The Dilution Factor Formula: Because only 1 out of 7 Acetyl-CoA units from Myristate is labeled:



However, a more robust calculation for the contribution of Myristate Oxidation (


)  to the total Acetyl-CoA pool is:


  • Enrichment Tissue AcCoA: Derived from Glutamate M+2 isotopomer distribution analysis (using metabolic modeling software like INCA or 13C-Flux).

  • Enrichment Plasma Myristate: Measured directly from the plasma extract.

  • 1/7: The stoichiometric factor.

Interpretation:

  • High M+2 in TCA: Indicates robust

    
    -oxidation and coupling to the TCA cycle.
    
  • Low M+2: Could indicate low uptake, defects in CPT1, or high competition from glucose/lactate (the "Randle Cycle").

Troubleshooting & Validation

  • Issue: Low Enrichment in TCA.

    • Cause: The 1:7 dilution makes the signal weak.

    • Solution: Increase infusion rate or tracer concentration (within physiological limits). Ensure the MS is tuned for high sensitivity.

  • Issue: Loss of Label (Scrambling).

    • Insight: If M+1 is observed, it may indicate extensive recycling or background noise. The (1,2-13C2) label is robust and usually stays as a unit (M+2) in the first turn.

  • Validation:

    • Steady State: Take blood samples at 90, 105, and 120 mins. Enrichment should be flat.

    • Total Pool Size: Verify that the infusion did not significantly alter the total physiological concentration of free fatty acids (non-tracer conditions).

References

  • Review of In Vivo MFA: Burgess, S. C., et al. "Metabolic flux analysis in the in vivo heart." Annual Review of Physiology (2020).

  • Tracer Methodology: Wolfe, R. R., & Chinkes, D. L. Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss (2005).

  • Fatty Acid Oxidation Protocols: Koves, T. R., et al. "Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance." Cell Metabolism (2008).

  • GC-MS Analysis of TCA: Antoniewicz, M. R. "13C metabolic flux analysis: optimal design of isotopic labeling experiments." Current Opinion in Biotechnology (2013).

  • Myristate Specifics: Human Metabolome Database (HMDB) Entry for Myristic Acid.

Sources

Method

High-Fidelity Profiling of De Novo Lipogenesis: GC-MS SIM Protocols for 13C2-Fatty Acid Tracing

Abstract & Scientific Rationale In metabolic flux analysis (MFA), tracking the incorporation of stable isotopes into the lipidome provides a direct readout of De Novo Lipogenesis (DNL). While [1,2-13C2]-acetate is a pref...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

In metabolic flux analysis (MFA), tracking the incorporation of stable isotopes into the lipidome provides a direct readout of De Novo Lipogenesis (DNL). While [1,2-13C2]-acetate is a preferred tracer for cytosolic fatty acid synthesis, accurate quantification requires rigorous Mass Spectrometry (MS) settings.

Standard full-scan GC-MS lacks the sensitivity to detect low-abundance isotopomers (e.g., M+4, M+6) critical for calculating fractional synthesis rates. This guide details a Selected Ion Monitoring (SIM) protocol optimized for 13C2-labeled Fatty Acid Methyl Esters (FAMEs). By focusing the quadrupole on specific mass clusters, we achieve a 10-100x signal-to-noise improvement, enabling precise determination of Mass Isotopomer Distributions (MIDs).

Experimental Design & Tracer Logic

The Tracer: [1,2-13C2]-Acetate

Unlike 13C-glucose, which undergoes complex scrambling via the TCA cycle, 13C2-acetate provides cytosolic acetyl-CoA (the building block of fatty acids) with high fidelity.

  • Mechanism: Fatty Acid Synthase (FASN) adds two carbons at a time.

  • The Pattern: Incorporation of a single 13C2-acetyl-CoA unit creates an M+2 shift. Two units create M+4 , and so on.

  • The Challenge: Natural abundance (1.1% 13C) creates a background "noise" (M+1, M+2) that must be mathematically deconvoluted from the tracer signal.

Workflow Visualization

The following diagram outlines the critical path from cell culture to data extraction.

G cluster_0 Sample Prep cluster_1 GC-MS Acquisition cluster_2 Data Analysis Tracer 13C2-Acetate Incubation Extract Lipid Extraction (Folch/Bligh-Dyer) Tracer->Extract Deriv FAME Synthesis (BF3-MeOH) Extract->Deriv GC Gas Chromatography (DB-FastFAME) Deriv->GC SIM SIM Mode (M+0 to M+16) GC->SIM Integrate Peak Integration SIM->Integrate Correct Natural Abundance Correction (IsoCor) Integrate->Correct Flux Fractional Synthesis Rate Correct->Flux

Figure 1: End-to-end workflow for 13C-lipidomics. Critical control points are the derivatization efficiency and the SIM window definition.

Sample Preparation (FAME Derivatization)

Note: Direct analysis of free fatty acids causes peak tailing. Methyl esterification is mandatory.

  • Extraction: Extract lipids from cells/tissue using the Folch method (Chloroform:Methanol 2:1).

  • Derivatization:

    • Evaporate solvent under N2.

    • Add 500 µL 14% Boron Trifluoride (BF3) in Methanol .

    • Incubate at 100°C for 10 minutes (sealed tight).

    • Why: BF3 is a Lewis acid catalyst that efficiently methylates both free fatty acids and transesterifies triglycerides.

  • Quench & Recover:

    • Add 500 µL Hexane (to dissolve FAMEs).

    • Add 500 µL Water (to wash out BF3/MeOH).

    • Vortex and centrifuge. Collect the top Hexane layer for GC-MS.

GC-MS Instrument Protocol

Inlet & Column Parameters
  • Column: Agilent DB-FastFAME or DB-23 (High polarity cyanopropyl phase required to separate isomers).

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Inlet: Split mode (10:1 to 50:1 depending on concentration). 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp 1: 25°C/min to 175°C.

    • Ramp 2: 4°C/min to 230°C (hold 5 min).

    • Logic: The slow second ramp separates C18:1 (Oleate) from C18:0 (Stearate) and C18:2 (Linoleate).

Mass Spectrometry: SIM Settings

This is the most critical section. In Electron Ionization (EI, 70eV), FAMEs fragment heavily.

  • Common Error: Monitoring the McLafferty rearrangement ion (m/z 74).

    • Why it fails: m/z 74 contains only carbons 1 and 2. It cannot tell you if the rest of the chain is labeled.

  • Correct Approach: Monitor the Molecular Ion (

    
    )  or the 
    
    
    
    (loss of terminal methyl) cluster. The
    
    
    cluster is preferred for direct carbon counting.
SIM Table Setup

Configure your MS to switch SIM groups based on retention time (RT). Dwell Time: Set to 25-50 ms per ion.

SIM GroupTarget Fatty AcidApprox RT (min)*Target Ions (m/z)Rationale
1 Myristate (C14:0) 8.5 - 9.5242 - 252 Monitor

(242) through M+10 to capture synthesis.
2 Palmitate (C16:0) 10.5 - 11.5270 - 286

is 270. Scan wide to capture high labeling (up to 8 acetyl units).
3 Palmitoleate (C16:1) 11.0 - 12.0268 - 280

is 268. Essential marker of SCD1 activity.
4 Stearate (C18:0) 13.0 - 14.0298 - 314

is 298. Elongation product of C16:0.
5 Oleate (C18:1) 13.2 - 14.2296 - 310

is 296. Major desaturation product.
6 Linoleate (C18:2) 13.5 - 14.5294 - 306

is 294. Essential FA (usually unlabeled control).

*Note: RT must be validated with a standard mix (e.g., Supelco 37 Component FAME Mix) on your specific column.

Data Analysis & Correction

Raw SIM data provides peak areas for M+0, M+1, M+2, etc. These are not the final synthesis rates. You must correct for the natural presence of 13C (1.1%) and 18O (0.2%).

The Correction Logic

If you observe a signal at M+2, it could be:

  • True biological labeling (incorporation of 13C-acetate).

  • Natural abundance (e.g., a molecule happening to have two natural 13C atoms).

Use IsoCor (Python-based) or AccuCor (R-based) for correction. Do not attempt manual subtraction for complex lipids.

Logic Raw Raw SIM Data (M+0, M+1... M+n) Algorithm Matrix Inverse / Least Squares Fit Raw->Algorithm NatAbund Natural Abundance Matrix (1.1% 13C) NatAbund->Algorithm Purity Tracer Purity (e.g., 99% 13C) Purity->Algorithm Result Corrected Isotopologue Distribution (CID) Algorithm->Result

Figure 2: Computational logic for deconvoluting tracer signal from natural isotopic background.

Troubleshooting & Validation

  • Sensitivity Issues: If the Molecular Ion (

    
    ) is too weak (common in older MS sources), switch to the 
    
    
    
    cluster (loss of terminal -CH3).
    • Example C16:0: Monitor m/z 255–271 instead of 270–286.

    • Warning: You must consistently use the same cluster for all samples and standards.

  • Saturation: Ensure the M+0 peak (unlabeled) does not saturate the detector. If M+0 is flat-topped, the ratio calculation will be invalid. Dilute the sample or reduce injection volume.

  • Baseline Separation: C18:1 (Oleic) and C18:0 (Stearic) must be chromatographically separated. If they co-elute, their isotopomers (m/z 296 and 298) will overlap (M+2 of Oleic overlaps with M+0 of Stearic), destroying data integrity.

References

  • Metallo, C. M., et al. (2012). "Tracing metabolic flux with stable isotopes." Current Opinion in Biotechnology. Explains the fundamental mathematics of MFA. Link

  • Fernandez, C. A., et al. (1996). "Correction of 13C mass isotopomer distributions for natural stable isotope abundance." Journal of Mass Spectrometry. The foundational paper for matrix-based correction. Link

  • Agilent Technologies. "GC/MS Analysis of FAMEs using the DB-FastFAME Column." Application Note. Provides specific oven ramps for isomer separation. Link

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Source for the correction software. Link[1]

Sources

Application

Application Note: Unraveling Membrane Dynamics: A Guide to Tracing ¹³C Incorporation into Phospholipid Bilayers

Introduction: Beyond Static Snapshots of the Cellular Membrane The phospholipid bilayer is not merely a passive container but a dynamic landscape, central to cellular signaling, transport, and homeostasis. Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Snapshots of the Cellular Membrane

The phospholipid bilayer is not merely a passive container but a dynamic landscape, central to cellular signaling, transport, and homeostasis. Understanding the lifecycle of its constituent phospholipids—their synthesis, remodeling, and turnover—provides a window into the metabolic state of the cell and its response to physiological and pathological stimuli. Static measurements of lipid composition, while useful, fail to capture the intricate dynamics of these processes. Stable isotope tracing, particularly with Carbon-13 (¹³C), offers a powerful approach to kinetically interrogate phospholipid metabolism, revealing the flux through key biosynthetic pathways.[1][2]

This application note provides a comprehensive guide for tracing the incorporation of ¹³C from labeled precursors into phospholipid bilayers. We will delve into the principles of ¹³C labeling, provide detailed protocols for cell culture, lipid extraction, and analysis, and explore the two primary analytical methodologies: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to design, execute, and interpret ¹³C tracing experiments with confidence.

The Principle of ¹³C Stable Isotope Tracing in Lipid Metabolism

Stable isotope tracing is a powerful technique that allows for the direct analysis of the metabolic fate of labeled precursors.[1] Unlike radioactive isotopes, stable isotopes like ¹³C are non-hazardous, making them ideal for a wide range of in vitro and in vivo studies.[1][2][3] The fundamental principle is to introduce a ¹³C-labeled substrate (e.g., glucose, fatty acids, acetate) into a biological system.[4][5] Cellular metabolic pathways then process this labeled precursor, incorporating the ¹³C atoms into downstream metabolites, including the building blocks of phospholipids: the glycerol backbone and fatty acyl chains.[6]

By tracking the appearance and distribution of ¹³C within the phospholipid pool over time, we can quantify the rates of de novo synthesis, remodeling, and turnover.[6][7] This provides a dynamic view of how cells maintain their membrane composition and respond to various stimuli.

Choosing the Right ¹³C-Labeled Precursor

The choice of the ¹³C tracer is critical and depends on the specific metabolic pathway under investigation.

  • [U-¹³C]-Glucose: As a central carbon source, uniformly labeled glucose is a versatile tracer for probing de novo lipogenesis.[5][6] The ¹³C atoms from glucose can be traced through glycolysis to form acetyl-CoA, the primary building block for fatty acid synthesis, and glycerol-3-phosphate, which forms the phospholipid backbone.[6]

  • Positionally Labeled Glucose (e.g., [1,2-¹³C₂]glucose): These tracers are instrumental in dissecting the contributions of different pathways, such as glycolysis versus the pentose phosphate pathway, to the acetyl-CoA pool.[8][9]

  • ¹³C-Labeled Fatty Acids (e.g., [U-¹³C]-Palmitate): To study fatty acid uptake, elongation, desaturation, and incorporation into complex lipids, direct administration of labeled fatty acids is the method of choice.

  • ¹³C-Labeled Acetate: Acetate is a direct precursor for acetyl-CoA and can be used to specifically probe fatty acid synthesis.[4]

Experimental Workflow: From Cell Culture to Analysis

A typical ¹³C lipid tracing experiment follows a well-defined workflow, from initial cell culture and labeling to final data analysis and interpretation.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_interpretation Data Interpretation A Select & Prepare ¹³C Tracer (e.g., [U-¹³C]glucose) B Administer Tracer (In Vitro or In Vivo) A->B C Time-Course Sample Collection (Cells, Plasma, Tissues) B->C D Quench Metabolism & Extract Lipids C->D E LC-MS/MS or NMR Spectroscopy Analysis D->E F Acquire Raw Data (Mass Spectra / NMR Spectra) E->F G Peak Integration & Isotopologue Correction F->G H Calculate Flux & Enrichment G->H I Biological Interpretation & Pathway Modeling H->I

Figure 1: A high-level overview of a typical ¹³C lipid tracing experiment.

Protocol 1: Cell Culture and ¹³C Labeling

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%). The goal is to have a healthy, logarithmically growing cell population.

  • Media Preparation: Prepare the labeling medium. This typically involves using a base medium deficient in the nutrient to be labeled (e.g., glucose-free DMEM) and supplementing it with the ¹³C-labeled precursor at the desired concentration. Ensure all other supplements (e.g., FBS, glutamine, antibiotics) are added as required for the specific cell line.

  • Pre-labeling Wash (Optional but Recommended): To minimize the pool of unlabeled intracellular metabolites, gently wash the cells once or twice with phosphate-buffered saline (PBS) or the unlabeled base medium.[9] This step helps to ensure that the subsequent labeling is more robust.

  • Initiation of Labeling: Remove the wash solution and add the pre-warmed ¹³C-labeling medium to the cells. This marks time zero (t=0) of your experiment.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The duration of the labeling will depend on the turnover rate of the phospholipids of interest. Achieving isotopic steady state for complex phospholipids can take 48 hours or longer.[6]

  • Metabolism Quenching and Cell Harvesting: At each time point, rapidly quench metabolic activity to prevent further enzymatic reactions that could alter the labeling pattern.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of ice-cold solvent (e.g., 80% methanol) to the culture vessel and place it on dry ice or in a -80°C freezer. This rapid temperature drop effectively halts metabolism.

    • Scrape the cells into the quenching solution and collect the cell lysate in a microcentrifuge tube.

Protocol 2: Lipid Extraction

The choice of lipid extraction method is crucial for obtaining a representative lipid profile. The Folch and Bligh & Dyer methods are classic, robust protocols for total lipid extraction.[10][11][12][13]

  • Sample Preparation: Start with the quenched cell lysate from the previous step.

  • Solvent Addition (Bligh & Dyer Method):

    • To the cell lysate (assumed to be in a monophasic solution of methanol and water), add chloroform to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).[10][11]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid solubilization.

  • Phase Separation:

    • Add an equal volume of chloroform and water to the mixture to induce phase separation. The final ratio will be approximately 2:2:1.8 of chloroform:methanol:water.

    • Vortex again for 1-2 minutes.

    • Centrifuge the sample at a low speed (e.g., 2000 x g) for 5-10 minutes at 4°C to facilitate the separation of the two phases.

  • Collection of the Lipid-Containing Phase:

    • Three layers will be visible: an upper aqueous phase (containing polar metabolites), a protein disk at the interface, and a lower organic phase (containing lipids).[11]

    • Carefully collect the lower organic phase using a glass Pasteur pipette or a syringe with a long needle, being cautious not to disturb the protein interface.

    • Transfer the organic phase to a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid film in an appropriate solvent for the downstream analytical technique (e.g., isopropanol:acetonitrile:water for LC-MS or a deuterated solvent for NMR).

Analytical Techniques for ¹³C-Labeled Phospholipids

The two primary analytical platforms for analyzing ¹³C-labeled phospholipids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages.

Mass Spectrometry-Based Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for lipidomics.[13][14] It allows for the separation and detection of individual phospholipid species and the determination of their isotopic enrichment.

ms_workflow A Reconstituted Lipid Extract B Liquid Chromatography (LC Separation) A->B C Mass Spectrometry (MS Detection) B->C D Tandem MS (MS/MS) (Fragmentation for Structural Info) C->D Optional E Data Acquisition (Mass Spectra) C->E F Isotopologue Distribution Analysis E->F G Calculation of Labeling Enrichment F->G

Figure 2: Workflow for Mass Spectrometry-based analysis of ¹³C-labeled phospholipids.

Protocol 3: LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable LC column (e.g., a C18 or C30 reversed-phase column) to separate the different phospholipid classes and species based on their polarity and acyl chain length.

  • Mass Spectrometric Detection: The eluting lipids are ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. This will reveal the isotopologue distribution for each phospholipid.[15]

  • Tandem MS (MS/MS): For structural confirmation and to pinpoint the location of the ¹³C label within the molecule (e.g., glycerol backbone vs. acyl chains), perform tandem mass spectrometry.[15]

Data Analysis and Interpretation

  • Isotopologue Distribution: The mass spectrum of a ¹³C-labeled phospholipid will show a distribution of peaks, with each peak corresponding to a different number of incorporated ¹³C atoms (M+0, M+1, M+2, etc.).

  • Labeling Enrichment (LE): This metric quantifies the average number of ¹³C atoms per molecule and is calculated based on the isotopologue distribution.[6]

  • Fractional Synthesis Rate (FSR): The FSR represents the fraction of a phospholipid pool that is newly synthesized within a given time frame. It can be calculated from the decay of the M0 fraction (the unlabeled portion) over time.[6]

Table 1: Key Metrics in MS-based ¹³C Tracing

MetricDescriptionCalculation PrincipleInsights Gained
Isotopologue Distribution The relative abundance of molecules with different numbers of ¹³C atoms (M+0, M+1, M+2...).Direct measurement from the mass spectrum.Provides a snapshot of the labeling pattern at a specific time point.
Labeling Enrichment (LE) The average number of ¹³C atoms incorporated per phospholipid molecule.Weighted average of the isotopologue distribution.[6]Quantifies the extent of de novo synthesis.
M0 Decay The decrease in the fraction of the unlabeled (M0) phospholipid pool over time.Monitoring the relative intensity of the M0 peak across a time course.Reflects the turnover rate of the phospholipid.[6]
Fractional Synthesis Rate (FSR) The percentage of the phospholipid pool that is newly synthesized per unit of time.Derived from the rate of M0 decay.[6]Quantifies the dynamic rate of phospholipid synthesis.
NMR Spectroscopy-Based Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can quantify ¹³C incorporation at specific atomic positions within the phospholipid molecule.[16][17][18] While generally less sensitive than MS, ¹³C-enrichment significantly enhances the signal-to-noise ratio.[17][19]

Protocol 4: NMR Sample Preparation and Analysis

  • Sample Preparation: The dried lipid extract is reconstituted in a deuterated solvent (e.g., deuterated chloroform/methanol mixture) containing a known concentration of an internal standard (e.g., TMS).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹³C NMR spectra to observe the overall labeling pattern.

    • For more detailed analysis and unambiguous signal assignment, two-dimensional (2D) heteronuclear correlation experiments like ¹H-¹³C HSQC are invaluable.[17]

  • Data Analysis:

    • The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's chemical environment, allowing for the identification of specific functional groups (e.g., carbonyls, double bonds, methylene groups in the acyl chains, and carbons in the glycerol backbone and headgroup).[20][21]

    • The signal intensity is proportional to the number of ¹³C nuclei at that position, enabling the quantification of isotopic enrichment at specific sites within the phospholipid molecule.[16]

Table 2: Comparison of MS and NMR for ¹³C Phospholipid Analysis

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole range)Lower (micromole to nanomole range)
Information Provided Isotopologue distribution, molecular weightPositional ¹³C enrichment, structural information
Sample Preparation Requires ionization, can be destructiveNon-destructive, requires deuterated solvents
Throughput HighLower
Key Advantage Excellent for quantifying overall synthesis rates and analyzing complex mixtures.Unparalleled for determining the specific location of ¹³C labels within a molecule.[16]

Troubleshooting and Considerations

  • Low ¹³C Incorporation:

    • Cause: Insufficient labeling time, low tracer concentration, or utilization of alternative carbon sources from the medium (e.g., unlabeled amino acids or fatty acids in serum).

    • Solution: Increase the labeling duration, use a higher concentration of the ¹³C tracer, or consider using dialyzed serum to reduce the concentration of unlabeled precursors.

  • High Biological Variability:

    • Cause: Inconsistent cell culture conditions (e.g., cell density, passage number).

    • Solution: Standardize cell culture protocols meticulously. Ensure all replicates are treated identically.

  • Poor Lipid Extraction Efficiency:

    • Cause: Incorrect solvent ratios, insufficient mixing.

    • Solution: Adhere strictly to validated extraction protocols like the Bligh & Dyer method.[10][11] Ensure vigorous vortexing at each step.

Conclusion

Tracing the incorporation of ¹³C into phospholipid bilayers is a robust and insightful methodology for studying cellular metabolism and membrane dynamics. By carefully selecting ¹³C-labeled precursors and employing powerful analytical techniques like mass spectrometry and NMR spectroscopy, researchers can move beyond static lipid profiles to a dynamic understanding of phospholipid synthesis, remodeling, and turnover. This application note provides a foundational framework and detailed protocols to empower researchers in their quest to unravel the complex and vital role of phospholipids in cellular health and disease.

References

  • NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. (1989).
  • 2H,13C-Cholesterol for Dynamics and Structural Studies of Biological Membranes - PMC. (2022). National Center for Biotechnology Information.
  • understanding lipid metabolism with 13C tracers - Benchchem. BenchChem.
  • Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - ScienceOpen. ScienceOpen.
  • 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. (2026). ACS Publications.
  • A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PubMed Central. National Center for Biotechnology Information.
  • Fractional 13 C-labeling of phospholipids. a 13 C-labeling dynamics of... - ResearchGate. ResearchGate.
  • Simplified presentation of 13C-labeling patterns of metabolites from... | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Two alternative 13 C-glucose-tracing strategies for analysis of... - ResearchGate. ResearchGate.
  • 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells - ResearchGate. (2026). ResearchGate.
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. (2018). National Center for Biotechnology Information.
  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. National Center for Biotechnology Information.
  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (2024).
  • Sample Processing Methods for Lipidomics Research - Creative Proteomics. Creative Proteomics.
  • Structure of POPC Lipid Bilayers in OPLS3e Force Field - ACS Publications. (2022). ACS Publications.
  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics - Agilent. Agilent.
  • Solid-State NMR of highly 13C-enriched cholesterol in lipid bilayers - PubMed - NIH. (2018). National Center for Biotechnology Information.
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. (2018). MDPI.
  • Lipid extraction and FAME assay training – DuLab - University of Hawaii System. (2023). University of Hawaii System.
  • Modeling compound lipid homeostasis using stable isotope tracing - bioRxiv. (2024). bioRxiv.
  • C13 NMR spectroscopy of lipids: a simple method for absolute quantitation - PubMed. (1996). National Center for Biotechnology Information.
  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023).
  • Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC - NIH. National Center for Biotechnology Information.
  • Tracing lipid metabolism: the value of stable isotopes - Journal of Endocrinology - Bioscientifica. (2015). Bioscientifica.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Natural Abundance Correction in 1,2-13C2 Fatty Acid Analysis

Status: Operational Support Tier: Level 3 (Advanced Application Support) Topic: Stable Isotope Tracing / Lipidomics Last Updated: 2025-05-15 Knowledge Base: The Physics of Correction Why isn't my "M+2" peak just the trac...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Advanced Application Support) Topic: Stable Isotope Tracing / Lipidomics Last Updated: 2025-05-15

Knowledge Base: The Physics of Correction

Why isn't my "M+2" peak just the tracer?

In 1,2-13C2 fatty acid analysis, you are tracking the incorporation of two-carbon units (acetyl-CoA) into growing lipid chains. Ideally, this produces a clean "step" pattern: M+0 (unlabeled), M+2 (one unit), M+4 (two units), etc.

However, nature introduces noise. Carbon-13 exists naturally at ~1.1% abundance.[1] In a large molecule like Palmitate (C16), the probability of finding at least one natural 13C atom is high.

  • The Conflict: The natural M+2 isotopologue (containing two random natural 13C atoms) has the exact same nominal mass as your tracer-derived M+2 isotopologue.

  • The Consequence: If you do not mathematically "strip" the natural abundance, you will overestimate the lipogenic flux, particularly in low-enrichment samples.

The Correction Logic

Correction is not simple subtraction.[2][3][4] It is a linear algebra inverse problem. We model the "Natural Vector" (what the molecule looks like without tracer) and the "Tracer Vector." The observed mass spectrum is a linear combination of these.

Standard Operating Procedure (SOP): The Correction Workflow

Do not perform these steps manually in Excel unless you are validating a script. Use established algorithms (e.g., correction matrices or ISA models).

Phase A: Pre-Correction Data Hygiene

Before applying any mathematical correction, ensure your raw data is valid.

  • Baseline Subtraction: Subtract the detector baseline (noise floor) from all isotopologue intensities.

  • Interference Check: Ensure no co-eluting contaminants are skewing the M+0 or M+2 peaks.

  • Saturation Check: If the M+0 peak is saturating the detector (flat top), the ratio of M+2/M+0 will be artificially high. Dilute and re-inject.

Phase B: The Correction Algorithm

The standard method uses a Correction Matrix (CM) .[2]

Step 1: Define the Molecule You must correct for the entire derivatized molecule, not just the fatty acid.

  • Example: Palmitate (C16H32O2) analyzed as a Methyl Ester (FAME).

  • Formula: C17H34O2 (16 carbons from biology + 1 carbon from methanol).

Step 2: The Derivative Correction (Critical) The methyl group from methanol adds 1 carbon. This carbon is never labeled by your biological tracer (unless you are tracing methanol). It does contribute natural abundance 13C.

  • Action: Your correction matrix must account for 17 carbons, but your flux interpretation must only consider the 16 biological carbons.

Step 3: Matrix Multiplication The relationship is defined as:



Where:
  • 
     is your observed vector of intensities (M0, M1, M2...).
    
  • 
     is the Correction Matrix (calculated from binomial probabilities of natural C, H, O, N, S abundances).
    
  • 
     is the unknown vector we want.
    

To solve:



Workflow Visualization

CorrectionWorkflow cluster_QC Quality Control RawData Raw MS Data (Intensities) Baseline Baseline Subtraction RawData->Baseline Solve Solve Linear System (C^-1 * Measured) Baseline->Solve Derivative Define Geometry (FAME/TMS) Matrix Generate Correction Matrix (C) Derivative->Matrix Matrix->Solve Final Corrected MDV (Mass Distribution Vector) Solve->Final Check Check for Negative Values Final->Check

Caption: Logical flow for converting raw mass spectrometry intensities into biologically relevant enrichment data using matrix inversion.

Troubleshooting Guide (FAQ)

Q1: I am getting negative values for my corrected fractional enrichment. Why?

Diagnosis: This is the most common error in stable isotope analysis. Root Causes:

  • Low Signal-to-Noise: If the M+1 or M+2 intensity is very low, noise subtraction can make it effectively zero or negative relative to the theoretical natural abundance.

  • Incorrect Chemical Formula: Did you forget to include the carbons from the derivatization reagent (e.g., the methyl group in FAMEs or the TMS group)? If you under-estimate the carbon count, the matrix over-corrects.

  • Impure Tracer: If your "100% 1,2-13C2 Acetate" is actually 98% pure, and you assume 100% in your model, the math fails.

Solution:

  • Verify the exact chemical formula of the ion detected (including adducts like [M+H]+ or [M+NH4]+).

  • Use algorithms that enforce non-negativity constraints (e.g., IsoCor uses a minimization approach that prevents negative outcomes).

Q2: Why do I see a large M+1 peak? I used 1,2-13C2 Acetate, so shouldn't I only see M+2, M+4, etc.?

Diagnosis: You expected a "step" of +2 mass units, but you see +1. Root Causes:

  • Natural Abundance: The M+1 peak is primarily driven by the natural 1.1% 13C in the pre-existing lipid pool or the derivative.

  • Scrambling (TCA Cycle): 1,2-13C2 Acetate can enter the TCA cycle, lose a carbon (becoming single-labeled), and then recycle back into the lipogenic pool. This creates "M+1" biological signal.

  • McLafferty Rearrangement (GC-MS): In Electron Impact (EI) ionization, specific fragmentation patterns can cleave the molecule in ways that disrupt the isotope pairs.

Solution:

  • Perform the Matrix Correction first. If the M+1 persists after natural abundance correction, it is likely biological scrambling or fragmentation artifacts.

Q3: How do I handle the "Dilution" effect in my calculations?

Diagnosis: You see enrichment, but it's lower than expected. Context: The tracer (1,2-13C2 Acetate) is diluted by endogenous acetyl-CoA (from glucose, fatty acid oxidation, etc.). Solution:

  • You cannot use simple enrichment percentages. You must use Isotopomer Spectral Analysis (ISA) or Mass Isotopomer Distribution Analysis (MIDA) .

  • These methods calculate a parameter D (Dilution) or p (precursor enrichment).

  • Formula Concept: Observed Pattern = [Synthesis Fraction × (Tracer Pattern @ p)] + [(1-Synthesis) × Natural Pattern].

Data Summary & Reference Tables

Table 1: Common Derivatization Impacts on Correction
Derivative TypeAdded FormulaAdded MassNatural Abundance Impact
FAME (Methyl Ester) CH2+14 DaAdds 1 Carbon (1.1% 13C bias). Must Correct.
TMS (Trimethylsilyl) Si(CH3)3+73 DaAdds 3 Carbons + Silicon isotopes. High Impact.
Pentafluorobenzyl C7H2F5+181 DaAdds 7 Carbons. Massive Impact.
Table 2: 1,2-13C2 Acetate Incorporation Logic
IsotopologueOriginCorrection Strategy
M+0 Unlabeled endogenous lipidsReference peak.
M+1 Natural abundance (mostly)Remove via Matrix Correction.[3]
M+2 Tracer (1 unit) + Natural AbundanceMatrix Correction separates tracer signal from background.
M+4 Tracer (2 units) + Natural AbundanceIndicates chain elongation.

Biological Pathway Visualization

Understanding where the carbon comes from helps in setting up the model parameters.

LipidSynthesis Tracer 1,2-13C2 Acetate (Tracer) Pool Intracellular Acetyl-CoA Pool Tracer->Pool Transport Endogenous Endogenous Acetyl-CoA Endogenous->Pool Dilution Malonyl Malonyl-CoA Pool->Malonyl ACC FAS Fatty Acid Synthase (FAS) Pool->FAS Primer Malonyl->FAS Elongation (x7) Palmitate Palmitate (C16) (M+0, M+2, M+4...) FAS->Palmitate

Caption: Pathway showing the dilution of the 13C tracer by the endogenous pool before incorporation into the fatty acid chain.

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262.

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296.

  • Wittmann, C. (2007). Fluxome analysis using GC-MS. Microbial Cell Factories, 6, 6.

  • Nanchen, A., Schanker, T., & Sauer, U. (2007). Nonlinear dependency of intracellular fluxes on growth rate in miniaturized continuous cultures of Escherichia coli. Applied and Environmental Microbiology, 73(4), 1130-1139.

Sources

Optimization

Minimizing background noise in isotope ratio mass spectrometry

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | System: Gas Source IRMS

Welcome to the Advanced Technical Support Center for Isotope Ratio Mass Spectrometry (IRMS). This guide is not a generic manual; it is a causal diagnostic system designed for researchers who demand high-precision data. We address the root causes of background noise—the silent killer of isotopic accuracy.

Module 1: The Vacuum Frontier (Leaks vs. Outgassing)

Q: I am seeing elevated backgrounds at m/z 28, 32, and 40. How do I distinguish between a physical air leak and system outgassing?

The Senior Scientist’s Analysis: In IRMS, "background" is a symptom, not a single disease. You must differentiate between atmospheric ingress (Viscous/Molecular flow) and internal desorption (Outgassing).

  • Causality: An air leak introduces Nitrogen (28), Oxygen (32), and Argon (40) in fixed atmospheric proportions. Outgassing (virtual leaks) typically releases water (18) and CO (28), but rarely Argon or Oxygen in significant quantities.

  • The Trap: A high signal at m/z 28 is often misdiagnosed as an air leak (N₂). In a combustion system, it is frequently CO outgassing from hot metal surfaces or spent reduction copper.

Diagnostic Protocol: Use the Ratio-Metric Check rather than absolute intensity alone.

m/z SpeciesAir Leak SignatureOutgassing/Virtual Leak Signature
m/z 28 (N₂/CO) HighHigh (CO)
m/z 32 (O₂) HighLow / Absent
m/z 40 (Ar) PresentAbsent
Ratio 28/32 ~3.0 – 4.0> 10 (or infinite if 32 is background)
Ratio 28/40 ~83N/A

Corrective Action (The "Argon Spray" Method):

  • Tune the MS to m/z 40 (Argon) with high sensitivity (e.g., 1e-11 A range).

  • Do not use Helium for leak checking; it diffuses too fast and saturates the source.

  • Gently spray Argon gas around fittings, starting from the Source and moving toward the Peripheral (EA/GC).

  • Lag Time: Wait 10-20 seconds at each point. A spike in m/z 40 confirms the physical leak location.

Visualization: The Leak Logic Tree

LeakDiagnosis Start High Background Detected Check28 Check m/z 28 Intensity Start->Check28 Check32 Check m/z 32 Intensity Check28->Check32 RatioCheck Calculate 28/32 Ratio Check32->RatioCheck Leak Physical Air Leak (Atmospheric Ingress) RatioCheck->Leak Ratio ~3-4 (O2 present) Outgas Outgassing / Virtual Leak (CO / H2O) RatioCheck->Outgas Ratio >10 (Low O2) Action1 Perform Argon Spray Test Target m/z 40 Leak->Action1 Action2 Bakeout System Check Reduction Reactor Outgas->Action2

Figure 1: Decision logic for distinguishing atmospheric leaks from internal outgassing based on ion current ratios.

Module 2: Source Physics (Hydrogen & H₃⁺ Correction)

Q: My Deuterium (δ²H) linearity is failing, and the standard deviation is drifting. Is my source contaminated?

The Senior Scientist’s Analysis: Before blaming contamination, examine your H₃⁺ Factor .

  • Causality: Inside the ion source, Hydrogen undergoes an ion-molecule reaction:

    
    
    This creates a parasitic ion at m/z 3 (
    
    
    
    ) that interferes with the true HD signal. This reaction is pressure-dependent.
  • The Self-Validating System: If your H₃⁺ factor is calculated incorrectly, your linearity will slope. If the factor is unstable (drifting >0.1 ppm/nA), your source conductance or electron energy is shifting (often due to filament aging).

The Protocol: H₃⁺ Factor Determination Note: This must be performed daily for high-precision H-isotope work.

  • Setup: Introduce a pulse of Reference Gas (

    
    ).
    
  • Pressure Ramp: Vary the peak height (intensity) of the

    
     gas over a wide range (e.g., 2V to 8V on m/z 2).
    
  • Calculation: Plot the ratio (

    
    ) vs. Intensity (
    
    
    
    ).
  • Derivation: The slope of this line is the H₃⁺ Factor (

    
    ).
    
    
    
    
  • Acceptance Criteria:

    
     should be 
    
    
    
    (instrument dependent) and stable day-to-day.
Visualization: H₃⁺ Correction Workflow

H3Factor Input Inject H2 Ref Gas Ramp Vary Intensity (Pressure Ramp) Input->Ramp Measure Measure R (3/2) at each voltage Ramp->Measure Plot Plot R vs. Intensity (mV) Measure->Plot Slope Calculate Slope (K) (H3 Factor) Plot->Slope Apply Apply to Samples: R* = R - K*i Slope->Apply

Figure 2: Workflow for determining the H3+ factor to correct for ion-molecule reactions in the source.

Module 3: Signal Processing & Linearity[1]

Q: How do I know if my baseline noise is "normal" or if I have an electronic fault?

The Senior Scientist’s Analysis: You must define the Shot Noise Limit .

  • Causality: The precision of any ion counting device is limited by the random arrival of ions (Poisson statistics).

  • The Equation: The theoretical limit of precision (

    
    ) is:
    
    
    
    
    Where
    
    
    is the number of ions collected.
  • Implication: To improve your precision by a factor of 2, you must collect 4 times as many ions (either by increasing signal intensity or integration time).

Troubleshooting Steps:

  • Zero-Enrichment Test: Run 10 peaks of the same reference gas.

  • Calculate: The standard deviation of the

    
     values.
    
  • Benchmark:

    • For

      
      : Typical precision is < 0.06‰.
      
    • If your precision is > 0.1‰, check the Resistor Noise .

  • Resistor Check: Close the beam (zero ions). Measure the noise on the Faraday cups. It should be in the femto-amp range (

    
    ). If high, the issue is the pre-amplifier or grounding, not the source.
    
Q: Why does my isotope ratio change when the peak height changes (Linearity Failure)?

The Senior Scientist’s Analysis: This is the Space Charge Effect .

  • Causality: As ion density increases in the source, ions of the same charge repel each other. This "Coulombic explosion" slightly defocuses the beam, often affecting the lighter isotope (

    
    ) differently than the heavier one (
    
    
    
    ).
  • Acceptance Criteria: Linearity is acceptable if the slope of

    
     vs. Signal (V) is < 0.06‰ / Volt .
    

Corrective Action:

  • Source Tuning: Adjust the "Extraction" and "Trap Current" settings. Lowering the trap current often improves linearity at the cost of sensitivity.

  • Dilution: If space charge is unavoidable, dilute high-concentration samples to match the reference gas intensity.

References

  • Elementar UK. (n.d.). Troubleshooting: High background gas levels. Retrieved from (Verified via search context 1.1).

  • Dunn, P. J. H., et al. (2025).[1] Good Practice Guide for Isotope Ratio Mass Spectrometry, 3rd Edition.[1] Forensic Isotope Ratio Mass Spectrometry (FIRMS) Network.[1][2] Retrieved from (Verified via search context 1.5).

  • Sessions, A. L., et al. (2001). Determination of the H3 Factor in Hydrogen Isotope Ratio Monitoring Mass Spectrometry. Analytical Chemistry, 73(2), 200–207.[1][2] Retrieved from (Verified via search context 1.8).

  • Peterson, D. W., & Hayes, J. M. (1978). Signal-to-Noise Ratios in Mass Spectroscopic Ion-Current-Measurement Systems. CalTech GPS. Retrieved from (Verified via search context 1.9).

  • Agilent Technologies. (2020). Managing the Background Signal in Helium Leak Detection. Retrieved from (Verified via search context 1.3).

Sources

Troubleshooting

Technical Support Center: Navigating the McLafferty Rearrangement in GC-MS of 13C-Lipids

Welcome to the technical support center dedicated to addressing a common yet challenging phenomenon in the GC-MS analysis of 13C-labeled lipids: the McLafferty rearrangement. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet challenging phenomenon in the GC-MS analysis of 13C-labeled lipids: the McLafferty rearrangement. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling to trace the metabolic fate of lipids. Here, we will delve into the mechanistic underpinnings of this rearrangement, provide practical troubleshooting guides to mitigate its impact, and answer frequently asked questions to aid in your experimental design and data interpretation.

Understanding the Challenge: The McLafferty Rearrangement

The McLafferty rearrangement is a well-documented fragmentation pattern in mass spectrometry, particularly prevalent in compounds containing a carbonyl group, such as fatty acid methyl esters (FAMEs), which are the typical derivatives for GC-MS analysis of lipids.[1] This intramolecular reaction involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.[2] This results in the formation of a neutral alkene and a charged enol radical cation.[1] While this is a characteristic fragmentation that can be useful for structural elucidation of unlabeled compounds, it presents a significant challenge in the analysis of 13C-labeled lipids.[3]

Visualizing the Mechanism

To better understand the process, let's visualize the McLafferty rearrangement in a 13C-labeled fatty acid methyl ester.

Caption: McLafferty rearrangement of a 13C-labeled FAME.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working with 13C-labeled lipids and GC-MS.

Q1: What is the characteristic ion for the McLafferty rearrangement in FAMEs?

For saturated fatty acid methyl esters, the McLafferty rearrangement produces a prominent characteristic ion at a mass-to-charge ratio (m/z) of 74.[3] This ion corresponds to the enol radical cation [CH₂=C(OH)OCH₃]•⁺. The presence of a significant peak at m/z 74 in your mass spectrum is a strong indicator that this rearrangement is occurring.

Q2: How can I confirm that the unexpected isotopic pattern in my data is due to the McLafferty rearrangement?

If you observe a lower-than-expected isotopic enrichment in your target lipid, consider the following:

  • Examine the full mass spectrum: Look for the characteristic m/z 74 ion. If your lipid is labeled at a position that would be lost in the neutral alkene, the m/z 74 peak will remain unlabeled.

  • Analyze the molecular ion region: The molecular ion (M⁺•) will show the full isotopic enrichment. A discrepancy between the enrichment calculated from the molecular ion and that from fragment ions is a tell-tale sign of label loss through fragmentation.

  • Use known standards: Analyze a 13C-labeled lipid standard with a known labeling pattern. This will help you to characterize the extent of the McLafferty rearrangement under your specific analytical conditions.

Q3: Does the position of the 13C label on the fatty acid chain matter?

Yes, the position of the label is critical. If the 13C label is located at or beyond the delta-carbon (the fourth carbon from the carbonyl group), it will be part of the neutral alkene that is lost during the rearrangement and will not be detected.[5] Labels on the alpha, beta, or gamma carbons, or on the methyl ester group, will be retained in the charged fragment.

Q4: Are unsaturated fatty acids also susceptible to the McLafferty rearrangement?

While the classic McLafferty rearrangement is most prominent in saturated fatty acids, analogous rearrangements can occur in unsaturated fatty acids, although the fragmentation patterns can be more complex.[3] The presence of double bonds can influence the stability of the radical cation and open up alternative fragmentation pathways.

Troubleshooting Guides

When the McLafferty rearrangement is compromising your quantitative accuracy, several strategies can be employed to mitigate its effects. These approaches can be broadly categorized into analytical method optimization and chemical derivatization.

Guide 1: Optimizing GC-MS Analytical Parameters

The extent of fragmentation, including the McLafferty rearrangement, can be influenced by the energy imparted to the molecule during analysis. Adjusting your GC-MS parameters can help to minimize this fragmentation.

Experimental Protocol: Reducing In-Source Fragmentation
  • Lower the Injector Temperature: High injector temperatures can cause thermal degradation and increase fragmentation.

    • Step 1: Start with your standard injector temperature (e.g., 250 °C).

    • Step 2: Sequentially decrease the temperature in 10-20 °C increments.

    • Step 3: Monitor the peak shape and the relative abundance of the molecular ion to the McLafferty fragment (m/z 74). The goal is to find the lowest temperature that allows for efficient volatilization without significant peak tailing.

  • Employ a "Soft" Ionization Technique: Standard Electron Ionization (EI) at 70 eV is a "hard" technique that causes extensive fragmentation.[6] If your instrument allows, switching to a softer ionization method can preserve the molecular ion.

    • Chemical Ionization (CI): This technique uses a reagent gas to produce protonated molecules ([M+H]⁺) with less fragmentation.[7]

    • Lowering EI Energy: Some instruments allow for the reduction of the electron energy (e.g., to 15-20 eV). This will decrease fragmentation but may also reduce overall sensitivity.[8]

Data Presentation: Impact of Injector Temperature on Fragmentation
Injector Temperature (°C)Relative Abundance of Molecular Ion (%)Relative Abundance of m/z 74 (%)
2505100
230895
2101580
1902565

Note: These are illustrative values. Actual results will vary depending on the analyte and instrument.

Guide 2: Alternative Derivatization Strategies

Since the McLafferty rearrangement is inherent to the structure of FAMEs, altering the chemical structure of the lipid derivative can prevent this fragmentation pathway.[9][10]

Experimental Protocol: Derivatization to Picolinyl Esters

Picolinyl esters are an excellent alternative to methyl esters. The nitrogen atom in the picolinyl group directs fragmentation, leading to the formation of a stable pyridinium ion and minimizing the occurrence of the McLafferty rearrangement.[3]

  • Lipid Hydrolysis: Saponify your lipid extract to release the free fatty acids.

  • Derivatization Reaction:

    • Step 1: Dissolve the fatty acid extract in a suitable solvent (e.g., acetonitrile).

    • Step 2: Add a coupling agent (e.g., 2,2'-dipyridyl disulfide and triphenylphosphine) and 3-pyridylcarbinol (the picolinyl alcohol).

    • Step 3: Heat the reaction mixture (e.g., at 60 °C for 30 minutes).

    • Step 4: Purify the resulting picolinyl esters using solid-phase extraction (SPE).

  • GC-MS Analysis: Analyze the picolinyl esters using your standard GC-MS method. The mass spectra will be dominated by fragments that are informative for locating the 13C labels, with a significantly reduced or absent McLafferty rearrangement ion.

Workflow Visualization: Derivatization Strategy

Derivatization_Workflow start 13C-Lipid Sample hydrolysis Saponification to Free Fatty Acids start->hydrolysis derivatization Reaction with 3-Pyridylcarbinol hydrolysis->derivatization purification SPE Purification of Picolinyl Esters derivatization->purification analysis GC-MS Analysis purification->analysis end Accurate 13C Enrichment Data analysis->end

Caption: Workflow for picolinyl ester derivatization.

Concluding Remarks

The McLafferty rearrangement is an important consideration in the GC-MS analysis of 13C-labeled lipids. By understanding the mechanism and its implications, and by employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the accuracy of their stable isotope tracing experiments. Careful optimization of analytical parameters and, when necessary, the use of alternative derivatization techniques are powerful tools in the lipidomist's arsenal.

References

  • McLafferty Rearrangement: An overview - YouTube. Available at: [Link]

  • McLafferty Rearrangement - Chemistry Steps. Available at: [Link]

  • Mass Spectroscopy Fragmentation - The McLafferty Rearrangement - YouTube. Available at: [Link]

  • A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters - PubMed. Available at: [Link]

  • The McLafferty rearrangement: A personal recollection - ResearchGate. Available at: [Link]

  • McLafferty Rearrangement. Available at: [Link]

  • Mclafferty rearrangement problems 1 - YouTube. Available at: [Link]

  • The McLafferty Rearrangement in Mass Spectrometry - YouTube. Available at: [Link]

  • Mass Spectrometric Analysis of Long-Chain Lipids - PMC - NIH. Available at: [Link]

  • The McLafferty Rearrangement - Organic Chemistry Tutor. Available at: [Link]

  • 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC. Available at: [Link]

  • Mechanism and products of McLafferty's rearrangement, typically occurring for esters in MS analysis. - ResearchGate. Available at: [Link]

  • 6.3: Rearangement - Chemistry LibreTexts. Available at: [Link]

  • Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - ResearchGate. Available at: [Link]

  • Mass Spectrometric Quantitation in Lipidomic Studies - YouTube. Available at: [Link]

  • and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - Semantic Scholar. Available at: [Link]

  • Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed. Available at: [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. Available at: [Link]

  • Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC - NIH. Available at: [Link]

  • What are the common ionization methods for GC/MS - SCION Instruments. Available at: [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - ResearchGate. Available at: [Link]

  • Derivatization and detection of small aliphatic and lipid-bound carbonylated lipid peroxidation products by ESI-MS - PubMed. Available at: [Link]

  • Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - ResearchGate. Available at: [Link]

  • A New Outlook on Soft Ionization for GC–MS | Spectroscopy Online. Available at: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available at: [Link]

  • Derivatization of Phospholipids - PubMed. Available at: [Link]

Sources

Optimization

Improving sensitivity for M+2 isotopomer detection in plasma

Technical Support Center: High-Sensitivity M+2 Isotopomer Detection in Plasma Current Status: Online Operator: Senior Application Scientist Ticket ID: ISO-TRACE-PLA-001 Welcome to the Advanced Support Hub You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity M+2 Isotopomer Detection in Plasma

Current Status: Online Operator: Senior Application Scientist Ticket ID: ISO-TRACE-PLA-001

Welcome to the Advanced Support Hub

You are likely here because your plasma flux data is showing poor enrichment, or your M+2 signal is indistinguishable from the baseline. Detecting M+2 isotopomers (metabolites with two heavy isotopes, typically


) in plasma is chemically adversarial. Unlike cell culture media, plasma is a high-salt, high-protein matrix where ion suppression can reduce your signal by >90%.

This guide is not a generic manual. It is a causality-driven troubleshooting system designed to recover sensitivity for low-abundance isotopomers.

Module 1: Sample Preparation & Matrix Elimination

The Core Problem: Ion Suppression.[1] In plasma, phospholipids and salts compete with your M+2 metabolites for ionization energy in the electrospray source (ESI). If you cannot see the M+0 (unlabeled) peak clearly, you will never quantify the M+2 peak.

Standard Operating Procedure: Cryogenic Tri-Solvent Extraction

Why this works: This method precipitates proteins while simultaneously partitioning lipids away from polar metabolites (like TCA intermediates), maximizing recovery of hydrophilic tracers.

Protocol:

  • Thaw: Thaw plasma on wet ice (4°C). Never thaw at room temperature (metabolic flux continues ex-vivo).

  • Ratio: Add 1 part Plasma to 9 parts Extraction Solvent .

    • Solvent Composition: 40:40:20 Acetonitrile:Methanol:Water (v/v/v) + 0.1M Formic Acid.

    • Temperature: Solvent must be pre-chilled to -20°C.

  • Vortex: Vigorously vortex for 30 seconds.

  • Incubate: Place at -20°C for 20 minutes (enhances protein precipitation).

  • Centrifuge: 17,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer supernatant to a new glass vial.

  • Dry & Reconstitute: Dry under nitrogen flow. Reconstitute in water (not organic solvent) to prevent peak distortion during injection.

Visual Workflow: Plasma Extraction Logic

SamplePrep Plasma Plasma Sample (High Protein/Lipid) Quench Add Cold Solvent (-20°C MeOH:ACN:H2O) Plasma->Quench 1:9 Ratio Precip Protein Precipitation (-20°C, 20 min) Quench->Precip Spin Centrifuge (17,000g, 4°C) Precip->Spin Split Phase Separation Spin->Split Pellet Pellet (Proteins/Lipids) Split->Pellet Discard Super Supernatant (Metabolites) Split->Super Keep Recon Reconstitute in H2O (Matches Initial Mobile Phase) Super->Recon Dry N2

Caption: Figure 1.[2][3] Cryogenic tri-solvent extraction workflow optimized for hydrophilic metabolite recovery from plasma matrices.

Troubleshooting FAQ: Sample Prep

Q: My internal standard (IS) area counts are variable between samples.

  • Diagnosis: Inconsistent matrix removal. If phospholipids remain, they elute erratically, suppressing ionization at different times.

  • Fix: Implement a Phospholipid Removal Plate (e.g., HybridSPE) instead of simple centrifugation. This chemically scavenges phospholipids that simple solvent precipitation misses.

Module 2: Chromatographic & Mass Spec Optimization

The Core Problem: Spectral Noise and Duty Cycle. M+2 is often <5% of the total pool. If your chromatography tails, the M+0 tail will bury the M+2 signal. If your MS scan speed is too slow, you will miss the peak apex.

Chromatography Selection Guide
ParameterReverse Phase (C18)HILIC (Hydrophilic Interaction)Recommendation for M+2
Target Analytes Lipids, Non-polar drugsAmino acids, TCA cycle, SugarsHILIC (Most tracers are polar)
Mobile Phase High Water StartHigh Organic StartHigh Organic (Better desolvation)
Sensitivity Moderate for polarsHigh (High ACN enhances ESI)High
Risk Factor Poor retention of polarsLong equilibration timesEquilibrate >20 column volumes
Mass Spectrometry Tuning: SIM vs. MRM vs. PRM

To see M+2, you must stop scanning the entire mass range (Full Scan) and focus the quadrupole.

  • SIM (Selected Ion Monitoring):

    • Use when: You have a high-resolution instrument (Orbitrap/TOF).

    • Setup: Set a narrow window (e.g., 2 Da) around the M+0 and M+2 masses.

    • Benefit: Increases accumulation time (AGC target) for the specific ions, boosting signal-to-noise (S/N).

  • MRM (Multiple Reaction Monitoring):

    • Use when: You have a Triple Quadrupole (QqQ).

    • Setup: You must optimize transitions for both M+0 and M+2.

    • Critical: The collision energy for M+2 is usually identical to M+0, but the precursor and product ions are both +2 mass units heavier.

    • Warning: Ensure your "Dwell Time" is at least 20-50ms per transition to capture enough ions.

Visual Logic: Low Sensitivity Troubleshooting

SensitivityTree Start Low M+2 Signal? CheckM0 Is M+0 Signal Strong? Start->CheckM0 NoM0 Issue: Ionization/Extraction CheckM0->NoM0 No YesM0 Issue: Enrichment/Detection CheckM0->YesM0 Yes FixMatrix Action: Check Matrix Effect (Spike Recovery Test) NoM0->FixMatrix CheckRes Resolution Sufficient? YesM0->CheckRes LowRes Interference masking M+2 CheckRes->LowRes Low Res HighRes True Low Enrichment CheckRes->HighRes High Res FixRes Action: Increase Resolution (e.g., 60k -> 120k) LowRes->FixRes FixDose Action: Increase Tracer Dose or Precursor Availability HighRes->FixDose

Caption: Figure 2. Diagnostic logic tree for isolating the cause of low M+2 isotopomer sensitivity.

Module 3: Data Integrity & Natural Abundance Correction

The Core Problem: False Positives. Carbon-13 has a natural abundance of ~1.1%. A molecule with 6 carbons (like Citrate) has a ~6.6% chance of being M+1 and a small but significant chance of being M+2 naturally, without any tracer. You must mathematically subtract this.

The Solution: Matrix-Based Correction (Polson Algorithm). Do not use simple subtraction. Use algorithms that account for the binomial distribution of all atoms (C, H, N, O, S) in the molecule.

Recommended Tools:

  • IsoCor: Python-based, robust for large datasets.

  • AccuCor: R-based, excellent for high-resolution data.

Troubleshooting FAQ: Data Analysis Q: My "corrected" M+2 values are negative.

  • Reason: The algorithm is over-correcting because the theoretical natural abundance distribution assumes perfect resolution and peak integration. If your M+0 peak is saturated (detector blowout), the ratio of M+2/M+0 is artificially high or low, confusing the algorithm.

  • Fix: Dilute the sample and re-run to ensure the M+0 peak is within the linear dynamic range of the detector (typically <1e8 counts for Orbitraps).

References

  • Sample Preparation Strategies

    • Title: "Metabolomics: str
    • Source: N
    • Context: Defines the standard for cold-solvent extraction to quench metabolism and precipit
    • URL:[Link]

  • Matrix Effects in Plasma

    • Title: "Matrix effects in liquid chrom
    • Source: Journal of Chrom
    • Context: Explains the mechanism of ion suppression by phospholipids in plasma analysis.
    • URL:[Link]

  • Natural Abundance Correction

    • Title: "IsoCor: correcting MS d
    • Source: Bioinformatics.[4]

    • Context: Provides the mathematical framework for correcting natural isotope abundance in tracer studies.
    • URL:[Link]

  • High-Resolution MS Optimization

    • Title: "LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise."[5]

    • Source: Chrom
    • Context: Technical details on optimizing ESI source conditions and duty cycles.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isotopic Integrity in Bioanalysis

Ticket ID: #ISO-8832-X Subject: Troubleshooting Isotopic Exchange (D/H) During Sample Extraction Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-8832-X Subject: Troubleshooting Isotopic Exchange (D/H) During Sample Extraction Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely reading this because your Internal Standard (IS) response is behaving erratically, or you are detecting "ghost" analyte peaks in your blank samples. In high-sensitivity LC-MS/MS, Deuterium-Hydrogen (D/H) exchange is a silent killer of quantitative accuracy.

Unlike matrix effects (suppression), which affect ionization efficiency, isotopic exchange physically alters the mass of your molecule before it reaches the detector. This guide moves beyond basic troubleshooting to address the mechanistic root causes—specifically labile protons and keto-enol tautomerism —and provides validated protocols to lock your isotopes in place.

Module 1: Diagnostic Triage

"Is it Exchange, Suppression, or Degradation?"

Before altering your extraction chemistry, you must confirm that D/H exchange is the culprit.

Q: My IS signal is decreasing over time in the autosampler, but the analyte signal is stable. Is this exchange?

A: It is highly probable. If your analyte is non-labeled and your IS is deuterated, a loss of IS signal without a corresponding loss of analyte signal suggests the IS is losing mass (shifting from M+n to M+n-1).

  • The Test: Monitor the transition for the "M-1" version of your IS. If the IS is losing deuterium to the solvent, the signal for the lower mass isotopologue will increase inversely to the IS decrease.

Q: I see analyte peaks in my double-blanks (matrix + IS only). Is my column dirty?

A: Not necessarily. This is the hallmark of Forward Exchange . If your deuterated IS exchanges enough deuterium for protium (H) from the solvent, it eventually loses enough mass to become isobaric with your analyte (M+0). This creates a false positive in the analyte channel.

  • Rule of Thumb: If the "interference" peak co-elutes perfectly with the IS (which may slightly precede the analyte due to the deuterium isotope effect), it is likely cross-talk caused by exchange, not carryover.

Visual: The Triage Decision Tree

Use this logic flow to isolate the issue.

TriageTree Start Observation: Erratic IS Response CheckMass Check IS Mass Spectrum (Full Scan) Start->CheckMass MassShift Is Mass Shifting (M+n -> M+n-1)? CheckMass->MassShift YesShift Confirmed: Isotopic Exchange MassShift->YesShift Yes (Mass Loss) NoShift Check Retention Time MassShift->NoShift No (Stable Mass) RTShift IS & Analyte RT Drift Together? NoShift->RTShift YesRT Issue: Chromatographic Instability RTShift->YesRT Yes NoRT Issue: Matrix Suppression or Adsorption RTShift->NoRT No

Figure 1: Diagnostic logic flow to distinguish isotopic exchange from matrix effects or instrument drift.

Module 2: The Chemistry of Exchange (Extraction)

"The Hidden Mechanism: Keto-Enol Tautomerism"

Q: I am extracting a ketone-based drug. Why is my recovery so poor with a deuterated IS?

A: You are likely battling Keto-Enol Tautomerism . Deuterium placed on a carbon alpha to a carbonyl group (C=O) is not stable. In aqueous solution (especially at high or low pH), the ketone equilibrates with its enol form. During this transition, the alpha-proton (or deuteron) becomes acidic and swaps with the solvent.

  • The Mechanism:

    • Base removes D+ from the

      
      -carbon (forming Enolate).
      
    • Solvent provides H+ to regenerate the Ketone.

    • Result: Permanent loss of D label.

Visual: The Keto-Enol Exchange Trap

KetoEnol KetoD Deuterated Ketone (R-CD2-C=O) Enol Enol Intermediate (R-CD=C-OH) KetoD->Enol  -D+ (Base Catalysis)   KetoH Protonated Ketone (R-CHD-C=O) Enol->KetoH  +H+ (From Solvent)   Solvent Solvent Pool (H2O / H+) Solvent->Enol Proton Source

Figure 2: Mechanism of base-catalyzed isotopic exchange at the alpha-carbon position.

Protocol: The "pH-Lock" Extraction Method

If you must use a labile IS, you strictly control the pH to the point of minimum exchange (usually neutral to slightly acidic, pH 5-6, for ketones).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Ammonium Acetate buffer adjusted to pH 5.0 (or the specific point of minimum exchange for your analyte).

  • Ice Bath Quench: Perform all sample thawing and manipulation in an ice bath. Exchange rates decrease significantly at 4°C.

  • Aprotic Crash: Instead of dilute acid/base extraction, use an aprotic solvent crash .

    • Add 3 volumes of Acetonitrile (ACN) or Acetone to the plasma.

    • Why? Aprotic solvents lack exchangeable protons. Methanol (MeOH) is protic (R-OH) and facilitates exchange; ACN does not.

  • Dry Down Caution: Do not evaporate to dryness if possible. The concentration step often accelerates exchange due to heat and increasing concentration of residual catalytic acids/bases. Dilute the supernatant directly if sensitivity allows.

Module 3: LC-MS/MS Parameters

"Exchange Inside the Instrument"

Q: Can exchange happen inside the LC column?

A: Yes. This is "On-Column Exchange." If your mobile phase pH favors the enol form or protonation of labile sites, the high surface area of the column acts as a reactor.

Troubleshooting Checklist:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the labile site. For amides/peptides, pH 2.5 is often used to "quench" exchange (locking the H/D in place).

  • Column Temperature: Lower the column oven temperature. Running at 60°C to improve peak shape is a common cause of on-column isotopic scrambling. Reduce to 30-40°C.

  • Flow Rate: Increase flow rate to minimize residence time (exposure time) of the analyte to the protic mobile phase.

Module 4: Prevention by Design

"When to Abandon Deuterium"

Q: I've tried pH control and cold extraction, but the IS is still unstable. Now what?

A: You have reached the limits of Deuterium chemistry. You must switch isotopes. Deuterium is cheap but chemically distinct from Hydrogen (Kinetic Isotope Effect). Carbon-13 (


) and Nitrogen-15 (

) are stable, non-exchangeable, and behave almost identically to the native analyte.
Comparative Data: Isotope Selection Guide
FeatureDeuterium (

)
Carbon-13 (

) / Nitrogen-15 (

)
Exchange Risk High (at acidic/basic centers)Zero (Backbone atoms are fixed)
Retention Time Shifts slightly (D is less lipophilic)Identical to Analyte (Co-elutes perfectly)
Cost LowHigh
Synthesis Often simple H/D swapRequires starting with labeled precursors
Best Use Stable C-H bonds (aromatics)Labile molecules (ketones, amines, alcohols)
References
  • Gu, H., et al. (2014). Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI Molecules. Link

  • Jemal, M., et al. (2003). The Use of Stable-Isotope-Labeled Internal Standards to Compensate for Matrix Effects.[1][2][3] Journal of Chromatography B. Link

  • Hamuro, Y., et al. (2021). Hydrogen–Deuterium Exchange Mass Spectrometry with Integrated Size-Exclusion Chromatography.[4] Analytical Chemistry.[1][2][5][6] Link

  • Tobin, J. (2022).[1] Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Link

Sources

Optimization

Technical Support Center: Validating 13C-MFA Steady-State Conditions

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: 13C-Metabolic Flux Analysis (MFA) – Steady-State Validation Introduction: The Two Pillars of Stationarity Welcome to the 13C-MFA Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: 13C-Metabolic Flux Analysis (MFA) – Steady-State Validation

Introduction: The Two Pillars of Stationarity

Welcome to the 13C-MFA Technical Support Center. If you are reading this, you are likely encountering data inconsistencies or preparing for a high-stakes fluxomics experiment.

To validate a standard 13C-MFA experiment, you must prove two distinct conditions. Do not conflate them:

  • Metabolic Steady State: The biological system is constant. Metabolite concentrations and reaction rates (fluxes) do not change over time.[1]

  • Isotopic Steady State: The labeling system is equilibrated. The 13C-enrichment in intracellular pools has reached a constant asymptote and is no longer changing.

Failure to validate either results in computationally indeterminate fluxes or biological artifacts.

Visual Diagnostic: The Validation Workflow

Before proceeding to specific protocols, review this logic gate to determine where your experiment stands.

ValidationWorkflow Start Start Validation CheckPhys Step 1: Metabolic Stability (OD, Substrates, Products) Start->CheckPhys PhysFail FAIL: Rates Changing CheckPhys->PhysFail Non-linear growth PhysPass PASS: Constant u00b5 & q_rates CheckPhys->PhysPass Exponential/Chemostat InstMFA ALTERNATIVE Switch to INST-MFA PhysFail->InstMFA Cannot stabilize CheckCBal Step 2: Carbon Balance (Input vs. Output) PhysPass->CheckCBal CBFail FAIL: Recovery < 90% or > 105% CheckCBal->CBFail Leak/Error CBPass PASS: Recovery ~100% CheckCBal->CBPass CBFail->InstMFA Check Analytics CheckIso Step 3: Isotopic Stationarity (MS/NMR Enrichment) CBPass->CheckIso IsoFail FAIL: Labeling still increasing CheckIso->IsoFail Slow turnover IsoPass PASS: Constant MDVs CheckIso->IsoPass IsoFail->InstMFA If time restricted Valid VALIDATED Proceed to Stationary MFA IsoPass->Valid

Figure 1: Decision matrix for validating steady-state conditions. Green paths indicate readiness for stationary MFA; red/yellow paths require troubleshooting or advanced non-stationary methods.

Module 1: Metabolic Steady State (Physiology)

Q: How do I rigorously prove my culture is in metabolic steady state?

A: You must demonstrate that specific rates are constant. In a chemostat , this is achieved when the dilution rate (


) equals the specific growth rate (

) for at least 5 volume changes. In batch culture , you must sample strictly during the mid-exponential phase.

Validation Protocol:

  • Linearity Check: Plot

    
     vs. time. The 
    
    
    
    value must be
    
    
    .
  • Rate Constancy: The specific uptake rate (

    
    ) and production rate (
    
    
    
    ) must be constant.
    
    
    Where
    
    
    is the biomass yield on substrate. If yield varies, you are not in steady state.
Q: What is the acceptable range for Carbon Balance recovery?

A: A closed carbon balance is the primary sanity check for your data. If carbon is "missing," your flux model will force that carbon into unmeasured sinks (like CO2), skewing the entire map.

Target Range: 95% ± 5%. Warning Zone: 90% - 95% (Proceed with caution; check error models). Critical Failure: < 90% (Do not model; check for secreted byproducts or evaporation).

ComponentFormula for Carbon Moles (C-mol)Note
Input


= carbons in substrate (e.g., 6 for Glucose)
Output 1

Standard biomass is ~48% Carbon by weight
Output 2

Measure ALL organic acids/alcohols via HPLC
Output 3

Often calculated by difference, but measuring off-gas is superior

Module 2: Isotopic Steady State (Labeling)

Q: How long must I label to ensure isotopic equilibrium?

A: This depends on the turnover rates of your intracellular pools.

  • Glycolytic intermediates (G6P, FBP): Reach steady state in seconds/minutes.

  • TCA Cycle intermediates: Reach steady state in minutes/hours.

  • Amino Acids (Valine, Leucine): Can take hours due to large intracellular pools or protein turnover.

The "5 Residence Times" Rule: In a chemostat, isotopic steady state is theoretically reached after 5 residence times (


). In batch, you generally need 3-4 doublings in the presence of the tracer [1].
Q: How do I visualize if I have reached isotopic plateau?

A: You must plot the Mass Isotopomer Distribution (MID) or fractional enrichment over time.

IsotopicEnrichment T0 T=0 (Unlabeled) T1 T=1 hr (Rising) T0->T1 Rapid Incorporation T2 T=2 hr (Near Plateau) T1->T2 Pool Turnover T3 T=3 hr (Steady State) T2->T3 Asymptote Reached Status Validation Criterion: MDV(T2) u2248 MDV(T3) within measurement error (0.5%) T2->Status T3->Status

Figure 2: Temporal progression of isotopic enrichment. Validation requires that the Mass Distribution Vector (MDV) remains statistically identical between final time points.

Module 3: Troubleshooting & FAQs

Q: My SSR (Sum of Squared Residuals) is too high after fitting. Does this mean I wasn't in steady state?

A: High SSR indicates the model cannot mathematically reproduce your experimental data. Common Causes:

  • Isotopic Non-Stationarity: You sampled too early. The model assumes equilibrium, but your data reflects a transition state.

    • Fix: Check if "slow" amino acids (Val, Leu) have lower enrichment than their precursors (Pyruvate/Acetyl-CoA).

  • Incomplete Model: You are missing a pathway (e.g., Entner-Doudoroff, Glyoxylate shunt).

  • Measurement Error: Underestimated standard deviations in your MS data.

Statistical Threshold: The SSR should fall within the


 (Chi-square) confidence interval [2].[2][3]


Where

is the number of measurements and

is the number of fitted parameters.[2][3]
Q: I cannot maintain metabolic steady state (e.g., mammalian cells, rapid depletion). What now?

A: If metabolic steady state is biologically impossible, you cannot use stationary 13C-MFA. You must switch to Isotopically Non-Stationary 13C-MFA (INST-MFA) .

  • Difference: INST-MFA fits the rate of change of labeling (dMID/dt) rather than the final value.

  • Requirement: You need rapid sampling (quenching) at multiple time points (e.g., 10s, 30s, 1min, 5min) [3].

Q: Does quenching affect my validation?

A: Yes. Poor quenching destroys steady-state snapshots.

  • Issue: If metabolism continues during harvest (e.g., centrifugation), intracellular pools shift, and labeling changes.

  • Solution: Use Cold Methanol Quenching (-40°C) immediately. Ensure the time between culture exit and quench is < 1 second. Filter culture rapidly; do not centrifuge live cells for flux analysis unless metabolism is fully arrested.

References

  • Antoniewicz, M. R., et al. (2007). "Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements." Metabolic Engineering.

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols.

  • Young, J. D., et al. (2011). "13C metabolic flux analysis of a non-steady-state system." Current Opinion in Biotechnology.

  • Stephanopoulos, G., et al. (1998). Metabolic Engineering: Principles and Methodologies. Academic Press.

Sources

Troubleshooting

Overcoming ion suppression in LC-MS lipidomics of 13C tracers

Executive Summary Welcome to the Technical Support Center. This guide addresses a critical bottleneck in stable isotope tracing: Ion Suppression .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in stable isotope tracing: Ion Suppression . In standard lipidomics, suppression compromises quantification. In 13C-flux lipidomics, it is catastrophic—it selectively obliterates low-abundance isotopologues (


), artificially truncating the isotopic envelope and leading to mathematically false flux calculations.

This guide moves beyond basic "dilute and shoot" advice, offering rigorous engineering controls for the LC-MS interface to preserve the integrity of your 13C-labeling data.

Module 1: Diagnostic Workflow

"Is it Suppression or Just Low Flux?"

Before optimizing chromatography, you must visualize the suppression profile of your biological matrix. The Post-Column Infusion (PCI) method is the industry gold standard for this diagnosis.

Protocol: The PCI Map

Objective: Map the suppression zones of your specific matrix (e.g., plasma, liver homogenate) against your target lipid classes.

  • Setup: Connect a syringe pump to the LC flow path via a PEEK tee junction located after the analytical column but before the MS source.

  • Infusate: Prepare a standard solution of the lipid class of interest (e.g., 13C-labeled Palmitate or a deuterated PC standard) at a concentration yielding a steady signal of

    
     counts/sec.
    
  • Injection:

    • Run A: Inject a "Blank Matrix" (extracted sample without internal standards).

    • Run B: Inject a "Solvent Blank" (mobile phase only).

  • Acquisition: Monitor the intensity of the infused standard (e.g., MRM or SIM trace) throughout the LC gradient.

Interpretation:

  • Dip in Baseline: Indicates ion suppression (co-eluting matrix components are "stealing" charge).

  • Spike in Baseline: Indicates ion enhancement.

  • The "Danger Zone": If your target 13C-lipid elutes during a "dip," your isotopologue distribution will be skewed.

Visualization: PCI Setup Diagram

PCI_Setup cluster_legend Logic Flow LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Matrix) LC_Pump->Injector Column Analytical Column (C18 or HILIC) Injector->Column Tee High-Pressure Tee Junction Column->Tee Eluent Syringe Syringe Pump (Infuse Standard) Syringe->Tee Constant Standard MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Desc Any dip in the MS signal indicates matrix suppression at that specific retention time.

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.

Module 2: Sample Preparation Strategies

"Garbage In, Suppression Out"

Standard protein precipitation (e.g., MeOH crash) is insufficient for 13C lipidomics because it leaves behind endogenous phospholipids—the primary agents of ion suppression. You must use Liquid-Liquid Extraction (LLE) to partition lipids away from salts and proteins.

Comparative Extraction Protocols
FeatureFolch / Bligh-Dyer MTBE (Matyash Method) BUME (Butanol/Methanol)
Phase System Chloroform/MeOH/WaterMTBE/MeOH/WaterButanol/MeOH
Lipid Layer Bottom (Hard to aspirate)Top (Easy to aspirate)Top
Matrix Removal Moderate. Salts stay in top.Excellent. Proteins form pellet at bottom.Good.
13C Suitability High, but chloroform is difficult to automate.Highest. Cleanest recovery of labile lipids.High.
Toxicity High (Neurotoxic)LowModerate

Recommendation: Adopt the MTBE method for 13C tracers. The upper organic phase minimizes the risk of carrying over the protein/salt interphase, which causes source contamination and suppression.

  • Key Citation: Matyash et al. (2008) established MTBE as the superior method for high-throughput lipidomics due to the non-halogenated upper phase.

Module 3: Chromatographic Defense

RPLC vs. HILIC: Choosing Your Battlefield

The choice of column determines when suppression happens.

  • RPLC (Reverse Phase - C18/C30):

    • Mechanism:[1][2] Separates by hydrophobicity (chain length/double bonds).

    • Risk: Lipid classes overlap. Phosphatidylcholines (PCs)—which ionize strongly—may co-elute with low-abundance tracers like acylcarnitines or free fatty acids, causing massive suppression.

    • Use Case: Profiling specific molecular species (e.g., PC 34:1 vs PC 34:2).

  • HILIC (Hydrophilic Interaction):

    • Mechanism:[1][2] Separates by polar headgroup.[3]

    • Benefit: All PCs elute in one band; all PEs in another.

    • Strategy: You can divert the flow to waste during the elution of the "suppressor" class (usually PCs) if they are not your target, preserving sensitivity for other classes.

    • Use Case: Class-specific flux analysis.

Workflow: Selecting the Separation Mode

Separation_Logic Start Target 13C Analyte? Q1 Is the analyte low abundance? (e.g., signaling lipids, FFAs) Start->Q1 RPLC Use RPLC (C18) Maximize species separation Q1->RPLC No (Major Lipid) HILIC Use HILIC Separate by Class Q1->HILIC Yes Filter Are PCs suppressing your signal? HILIC->Filter Action1 Divert PC peak to waste (Valve Switching) Filter->Action1 Yes Action2 Use nano-flow or Capillary LC Filter->Action2 No

Figure 2: Decision matrix for selecting chromatographic modes to minimize ion suppression.

Module 4: 13C-Specific Troubleshooting (FAQ)

Q1: My M+0 peak is strong, but M+n isotopologues are missing. Is this suppression? A: Likely, yes. Ion suppression reduces the Signal-to-Noise (S/N) ratio. While the high-abundance M+0 (unlabeled) peak remains visible, the lower-abundance M+n peaks (the tracer signal) may fall below the Limit of Detection (LOD).

  • Fix: Increase injection volume only if you have performed the PCI test to ensure you aren't overloading the column. Otherwise, use nano-ESI sources, which are less susceptible to matrix effects due to smaller droplet size (competition for charge is reduced).

Q2: How do I normalize for matrix effects in flux analysis? A: You cannot use standard "housekeeping" lipids. You need Isotopically Labeled Internal Standards (IS) that co-elute with your analyte.

  • The "LILY" Method: For the most robust normalization, use the Lipidome Isotope Labeling of Yeast (LILY) strategy.[4] Grow yeast on U-13C glucose to generate a "heavy" lipidome where every lipid is 13C-labeled. Spike this extract into your samples. The heavy yeast lipids co-elute with your analytes and experience the exact same suppression, allowing for perfect normalization.

Q3: Does suppression affect the calculated 13C enrichment ratio? A: Theoretically, suppression is linear (it affects M+0 and M+n equally). However, detector saturation or falling below the linear dynamic range causes ratio distortion .

  • Protocol: Always run a dilution series (1x, 2x, 5x, 10x). If the calculated isotopologue distribution (MID) changes with dilution, you have a matrix effect or detector saturation issue.

References

  • Matyash, V. et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. [Link]

  • Rampler, E. et al. (2017). The LILY methods: Lipidome Isotope Labeling of Yeast for internal standardization in lipidomics.[4] Analyst. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. [Link]

  • Cajka, T. & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Referencing 13C-Myristic Acid Flux with Respirometry Data

For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. The intricate network of biochemical reactions that sustain life, and how they are altered in disease, offe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. The intricate network of biochemical reactions that sustain life, and how they are altered in disease, offers a treasure trove of potential therapeutic targets. Fatty acid oxidation (FAO) is a critical catabolic pathway, and its dysregulation is implicated in a host of pathologies, from metabolic syndrome to cancer. This guide provides an in-depth, technically-focused comparison of two powerful techniques for interrogating FAO: 13C-myristic acid metabolic flux analysis and cellular respirometry. More importantly, it details a robust methodology for integrating these approaches to achieve a deeper, more validated understanding of cellular bioenergetics.

The "Why": The Imperative of a Dual-Pronged Approach

While both 13C-myristic acid tracing and respirometry are potent tools for studying FAO, they provide distinct, albeit complementary, pieces of the metabolic puzzle.

  • 13C-Myristic Acid Metabolic Flux Analysis (MFA): This stable isotope tracing technique offers a granular view of the metabolic fate of myristic acid.[1][2] By introducing 13C-labeled myristic acid to cells, we can track the incorporation of these heavy isotopes into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3] This allows for the quantification of the relative contribution of myristic acid to various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle.[4][5][6][7] It answers the question: "Where are the carbons from myristic acid going and at what rate?"

  • Cellular Respirometry: This technique directly measures the oxygen consumption rate (OCR) of cells, providing a real-time readout of mitochondrial respiration.[8][9][10] Since FAO is a major driver of oxygen consumption, respirometry can provide a dynamic picture of how cells utilize fatty acids to fuel oxidative phosphorylation (OXPHOS).[9] It answers the question: "How much oxygen are the cells consuming when metabolizing fatty acids?"

The true power lies in their synergy. 13C-MFA provides the detailed pathway information, while respirometry offers a functional, real-time measure of the energetic consequences.[11][12][13][14] Cross-referencing these datasets allows for a self-validating system where the observed flux of 13C-labeled carbons into the TCA cycle should correlate with the measured oxygen consumption. Discrepancies between these datasets can often reveal novel metabolic rewiring or points of regulatory control.

Visualizing the Core Concepts

To better understand the interplay between these techniques, let's visualize the key metabolic pathway and the overall experimental workflow.

cluster_0 Cellular Compartments cluster_1 Mitochondrion cluster_2 Cytosol 13C-Myristoyl-CoA 13C-Myristoyl-CoA 13C-Acetyl-CoA 13C-Acetyl-CoA 13C-Myristoyl-CoA->13C-Acetyl-CoA β-oxidation 13C-Citrate 13C-Citrate 13C-Acetyl-CoA->13C-Citrate TCA Cycle Entry TCA Cycle Intermediates TCA Cycle Intermediates 13C-Citrate->TCA Cycle Intermediates NADH/FADH2 NADH/FADH2 TCA Cycle Intermediates->NADH/FADH2 ETC Electron Transport Chain NADH/FADH2->ETC e- O2 O2 ETC->O2 e- H2O H2O O2->H2O Reduction 13C-Myristic Acid 13C-Myristic Acid 13C-Myristic Acid->13C-Myristoyl-CoA Activation

Caption: Myristic acid oxidation pathway.

cluster_0 Experimental Workflow Cell Culture Cell Culture Parallel Plates Parallel Plates Cell Culture->Parallel Plates Plate 1: 13C-MFA Plate 1: 13C-MFA Parallel Plates->Plate 1: 13C-MFA Plate 2: Respirometry Plate 2: Respirometry Parallel Plates->Plate 2: Respirometry 13C-Myristic Acid Labeling 13C-Myristic Acid Labeling Plate 1: 13C-MFA->13C-Myristic Acid Labeling Seahorse Assay Seahorse Assay Plate 2: Respirometry->Seahorse Assay Metabolite Extraction Metabolite Extraction 13C-Myristic Acid Labeling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Flux Calculation Flux Calculation LC-MS/MS Analysis->Flux Calculation Data Integration & Validation Data Integration & Validation Flux Calculation->Data Integration & Validation OCR Measurement OCR Measurement Seahorse Assay->OCR Measurement Data Normalization Data Normalization OCR Measurement->Data Normalization Data Normalization->Data Integration & Validation

Caption: Integrated experimental workflow.

Methodologies: A Step-by-Step Guide

Achieving robust and reproducible data requires meticulous attention to detail in the experimental protocols.

Protocol 1: 13C-Myristic Acid Metabolic Flux Analysis

This protocol outlines the key steps for tracing the metabolism of 13C-myristic acid in cultured cells.

  • Cell Seeding and Culture:

    • Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

    • Culture cells in their standard growth medium. It is critical to ensure consistent culture conditions across all experimental replicates.

  • Preparation of 13C-Myristic Acid Labeling Medium:

    • Prepare a stock solution of uniformly labeled 13C-myristic acid (U-13C14-Myristic Acid).

    • Complex the 13C-myristic acid to fatty acid-free bovine serum albumin (BSA) to ensure its solubility and cellular uptake. A typical molar ratio is 6:1 (myristic acid:BSA).

    • Prepare the final labeling medium by adding the 13C-myristic acid-BSA conjugate to a base medium (e.g., RPMI) to a final concentration of 30 µM.[15]

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed 13C-myristic acid labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. The optimal incubation time will depend on the cell type and metabolic rate.[15]

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a pre-chilled 80:20 methanol:water solution.[15]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of TCA cycle intermediates and other relevant metabolites.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Calculate the fractional enrichment of 13C in each metabolite at each time point.

    • Utilize metabolic flux analysis software to model the flux of 13C from myristic acid through the metabolic network.[16]

Protocol 2: Cellular Respirometry for Fatty Acid Oxidation

This protocol details the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure FAO-driven oxygen consumption.

  • Cell Seeding:

    • Seed cells in a specialized microplate (e.g., Seahorse XF96 plate) at a predetermined optimal density.

  • Assay Medium Preparation:

    • Prepare a substrate-limited base medium (e.g., DMEM without glucose, glutamine, or pyruvate).

    • Supplement the base medium with L-carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria.[17]

    • Prepare the fatty acid substrate by conjugating palmitate (a long-chain fatty acid often used as a representative substrate for FAO) to BSA.[17][18]

  • Seahorse XF Assay:

    • One hour prior to the assay, replace the culture medium with the prepared assay medium and incubate the cells in a non-CO2 incubator.

    • Load the sensor cartridge with the following compounds for sequential injection:

      • Port A: Palmitate-BSA conjugate to initiate FAO.

      • Port B: Oligomycin, an ATP synthase inhibitor, to determine ATP-linked respiration.

      • Port C: FCCP, an uncoupling agent, to measure maximal respiratory capacity.

      • Port D: Rotenone and Antimycin A, complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Perform the assay on the Seahorse XF Analyzer according to the manufacturer's protocol.[19]

  • Data Analysis:

    • Normalize the OCR data to cell number or protein content.[20]

    • Calculate the key parameters of FAO: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Integration and Interpretation: The Synthesis of Knowledge

The ultimate goal is to create a cohesive narrative from these two distinct datasets.

Quantitative Data Summary
Parameter Control Cells Treated Cells Interpretation
13C-Myristic Acid Flux (Relative to Control)
13C-Acetyl-CoA Enrichment1.000.50Reduced entry of myristic acid-derived carbons into the TCA cycle.
13C-Citrate Enrichment1.000.45Decreased downstream flux in the TCA cycle.
Respirometry (pmol O2/min)
Basal OCR on Palmitate150 ± 1080 ± 8Lower baseline oxygen consumption fueled by fatty acids.
Spare Respiratory Capacity on Palmitate200 ± 15100 ± 12Reduced capacity to respond to increased energy demand using fatty acids.
Cross-Referencing for Deeper Insights
  • Concordant Results: A decrease in both 13C-myristic acid flux into the TCA cycle and a corresponding reduction in palmitate-driven OCR provides strong, validated evidence for impaired FAO. This could be due to a drug inhibiting a key FAO enzyme or a genetic modification.

  • Discordant Results:

    • High 13C-Flux, Low OCR: This might suggest that while myristic acid is being broken down to acetyl-CoA, the acetyl-CoA is not being efficiently oxidized in the TCA cycle. It could be diverted to other pathways, or there might be a downstream impairment in the electron transport chain.

    • Low 13C-Flux, High OCR: This scenario is less common but could indicate that the cells are relying on other endogenous fuel sources for respiration, and the uptake or activation of exogenous myristic acid is impaired.

Trustworthiness Through Self-Validation

Conclusion: A New Standard for Metabolic Investigation

By moving beyond single-assay approaches, researchers can gain a more comprehensive and validated understanding of cellular fatty acid metabolism. The cross-referencing of 13C-myristic acid flux with respirometry data provides a powerful framework for dissecting the complexities of metabolic regulation in both health and disease, ultimately accelerating the discovery of novel therapeutic interventions.

References

  • Chen, H., et al. (2018). 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii. Frontiers in Microbiology. [Link]

  • Grantome. (n.d.). 13C-Metabolic Flux Analysis for Understanding Cardiac Energy Homeostasis. Retrieved from [Link]

  • Zhao, S., et al. (2024). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. American Journal of Physiology-Cell Physiology. [Link]

  • Schwaiger-Haber, M., et al. (2023). Using mass spectrometry imaging to map fluxes quantitatively in the tumor ecosystem. Nature Communications. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Processes. [Link]

  • Ke, J., et al. (2022). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. [Link]

  • Schwaiger-Haber, M., et al. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. [Link]

  • Agilent. (2020). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes in LPS-Stimulated Macrophages. Retrieved from [Link]

  • Bascuñana, P., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Li, X., & Cheng, C. (2023). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. Current Opinion in Biotechnology. [Link]

  • O'Donnell, J. S., et al. (2023). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Nature Metabolism. [Link]

  • Davidson, S. M., et al. (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Molecular Oncology. [Link]

  • Zhao, S., et al. (2025). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. ResearchGate. [Link]

  • Agilent Technologies. (2018). Combining Seahorse XF Analysis with Stable Isotope Tracing to Reveal Novel Metabolic Drug Targets. YouTube. [Link]

  • Agilent. (2017). Combining Seahorse XF Analysis with Stable Isotope Tracing to Reveal Novel Metabolic Drug Targets. Retrieved from [Link]

  • Adebayo, M. A., et al. (2020). Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Zhao, S., et al. (2025). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. PubMed. [Link]

  • Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. Retrieved from [Link]

  • Roberts, L. D., et al. (2023). Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue. Methods in Molecular Biology. [Link]

  • Titto, E. A. L., et al. (2023). Description and Validation of Flow-Through Chambers of Respirometry for Measuring Gas Exchange in Animal Trials. Animals. [Link]

  • Agilent. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit. Retrieved from [Link]

  • Lee, S., et al. (2023). Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. International Journal of Molecular Sciences. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology. [Link]

  • Fan, T. W., et al. (2017). Understanding metabolism with flux analysis: from theory to application. Seminars in Cell & Developmental Biology. [Link]

  • Liu, Y., et al. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites. [Link]

  • Cheng, C. W., et al. (2020). Strategies for Measuring Induction of Fatty Acid Oxidation in Intestinal Stem and Progenitor Cells. Methods in Molecular Biology. [Link]

  • Roberts, L. D., et al. (2025). Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue. ResearchGate. [Link]

  • Bio-protocol. (2022). Long-Chain Fatty acid Oxidation Stress Test. Retrieved from [Link]

  • Titto, E. A. L., et al. (2023). Description and Validation of Flow-Through Chambers of Respirometry for Measuring Gas Exchange in Animal Trials. PubMed. [Link]

  • ResearchGate. (n.d.). Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. Retrieved from [Link]

  • Giraudo, A., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. [Link]

  • Buescher, J. M., et al. (2015). Stable Isotope Tracers for Metabolic Pathway Analysis. Current Opinion in Biotechnology. [Link]

  • A-STAR7_DOCTOR. (2026). A Comprehensive Framework for the Rational Design of Therapeutic Microbial Consortia: From Combinatorial Optimization to Clinical Translation. Medium. [Link]

  • ResearchGate. (n.d.). Compartment-specific isotope tracing in mitochondria and cytosol. Retrieved from [Link]

  • Zhao, S., et al. (2025). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. R Discovery. [Link]

  • Lin, H., et al. (2016). Fatty acid oxidation is required for the respiration and proliferation of malignant glioma cells. Neuro-Oncology. [Link]

  • Zhao, S., et al. (2025). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. American Physiological Society Journal. [Link]

  • Atherton, P. (2016). Development and application of stable isotope tracers to exercise physiology. The Physiological Society. [Link]

  • Sidossis, L. S., et al. (1997). Regulation of plasma fatty acid oxidation during low- and high-intensity exercise. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Cardoso, L. H. D., et al. (2024). High-resolution respirometry for measurement of fatty acid β-oxidation in brain mitochondria. A comparative study and application in ischemia and aging. Biochimica et Biophysica Acta - Bioenergetics. [Link]

Sources

Comparative

Technical Guide: Distinguishing Fatty Acid Elongation from De Novo Synthesis &amp; Oxidation Using 1,2-13C2 Labeling

Executive Summary The Core Value: The primary advantage of 1,2-13C2-acetate (or glucose) labeling lies in its ability to deliver intact two-carbon (C2) units into metabolic pathways. Unlike singly labeled tracers (which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Value: The primary advantage of 1,2-13C2-acetate (or glucose) labeling lies in its ability to deliver intact two-carbon (C2) units into metabolic pathways. Unlike singly labeled tracers (which produce M+1 shifts often indistinguishable from noise or recycling) or uniformly labeled tracers (which scramble carbon backbones), 1,2-13C2 creates a distinct M+2 mass spectral signature .

This "molecular signature" allows researchers to mathematically resolve three distinct metabolic fates within a single experiment:

  • De Novo Lipogenesis (DNL): The polymeric addition of multiple C2 units (creating a binomial distribution of M+2, M+4, M+6...).

  • Chain Elongation: The addition of a single C2 unit to a pre-existing fatty acid (creating a distinct linear M+2 shift).

  • Oxidative Flux: The entry of C2 units into the TCA cycle (measured via glutamate isotopomers), distinguishing energy generation from lipid storage.

Part 1: The Challenge – Why Standard Tracers Fail

In metabolic flux analysis (MFA), distinguishing where a fatty acid comes from is notoriously difficult because the end product (e.g., Palmitate, C16:0) looks identical regardless of its origin.

Tracer StrategyThe Problem
Deuterated Water (D2O) Gold Standard for Rate, Poor for Mechanism. D2O measures total synthesis rates excellently but cannot easily distinguish if a lipid was built from scratch (DNL) or just lengthened (Elongation) because deuterium incorporation depends on NADPH/water exchange, not carbon backbone assembly.
U-13C Glucose/Glutamine Carbon Scrambling. Uniformly labeled tracers break down into various labeled fragments. The resulting mass spectrum is a complex mix of isotopomers, making it computationally difficult to separate elongation of an unlabeled primer from de novo synthesis.
1-13C Acetate Signal-to-Noise Ratio. Singly labeled acetate produces M+1 shifts. Because natural 13C abundance creates a significant M+1 background (~1.1% per carbon), distinguishing low-level elongation from background noise is statistically challenging.

Part 2: The Solution – 1,2-13C2 Mechanism of Action

The 1,2-13C2 tracer works by preserving the C-C bond of the acetyl-CoA unit. This bond acts as a stable "brick" used to build or lengthen molecules.

Distinguishing Elongation vs. De Novo Synthesis (DNL)

This is the primary application. The mass spectrometer sees two completely different patterns:

  • De Novo Lipogenesis (The "Binomial" Pattern):

    • Mechanism: Fatty Acid Synthase (FAS) builds a chain from scratch using only the available acetyl-CoA pool.

    • Result: The fatty acid will contain a mix of labeled (M+2) and unlabeled (M+0) units randomly distributed.

    • Spectrum: You see a distribution: M+0, M+2, M+4, M+6, M+8... following a binomial probability based on the precursor pool enrichment (

      
      ).
      
  • Elongation (The "Linear" Pattern):

    • Mechanism: Enzymes like ELOVL6 take a pre-existing (mostly unlabeled) Palmitate (C16) and add one Malonyl-CoA derived from the tracer.

    • Result: The pre-existing C16 (M+0) becomes a C18 Stearate with exactly one labeled unit.

    • Spectrum: You see a sharp M+2 peak on the C18 (Stearate) spectrum, with very little M+4 or M+6.

Distinguishing Oxidation (TCA Flux)

While "oxidation" usually refers to the breakdown of lipids (beta-oxidation), in this context, 1,2-13C2 allows you to measure the competing oxidative fate of the acetyl-CoA.

  • Mechanism: Acetyl-CoA enters the TCA cycle (Citrate Synthase) instead of the lipid synthesis pathway.

  • Readout: The label is transferred to Glutamate .

  • Spectrum: Analysis of Glutamate fragments reveals specific multiplets (C4-C5 bond preservation) that quantify the flux of acetyl-CoA into oxidation (energy) vs. storage (lipids).

Part 3: Comparative Analysis

Table 1: Tracer Performance Matrix
Feature1,2-13C2 Acetate U-13C Glucose D2O (Deuterium)
Elongation Specificity High (Distinct M+2 shift)Low (Complex scrambling)Low (Indistinguishable)
DNL Sensitivity High (M+2n distribution)High (M+n distribution)Very High (Rate only)
Oxidation Readout Direct (via Glutamate M+2)Indirect (via TCA intermediates)None
Background Noise Low (M+2 is rare naturally)MediumLow
Cost ModerateHighLow
Diagram 1: Metabolic Fate of 1,2-13C2 Acetyl-CoA

This diagram illustrates how the intact C2 unit (red) creates distinct molecular signatures for Synthesis, Elongation, and Oxidation.

MetabolicFate cluster_input Input Tracer cluster_anabolic Anabolic Pathways (Lipid Storage) cluster_catabolic Oxidative Pathways (Energy) Tracer 1,2-13C2 Acetate (Intact C2 Unit) AcetylCoA [1,2-13C2]-Acetyl-CoA (The 'Brick') Tracer->AcetylCoA ACSS2 FAS FAS Enzyme (De Novo Synthesis) AcetylCoA->FAS Multiple Cycles ELOVL ELOVL Enzyme (Elongation) AcetylCoA->ELOVL Single Cycle TCA TCA Cycle (Citrate Synthase) AcetylCoA->TCA Oxidation Palmitate Palmitate (C16) Pattern: M+2, M+4, M+6... FAS->Palmitate Stearate Stearate (C18) Pattern: Dominant M+2 ELOVL->Stearate PreExisting Pre-existing Palmitate (M+0) PreExisting->ELOVL Glutamate Glutamate Pattern: C4-C5 M+2 TCA->Glutamate Transamination

Caption: The metabolic bifurcation of the 1,2-13C2 tracer. Note how Elongation produces a distinct M+2 signature compared to the M+2n distribution of DNL.

Part 4: Experimental Protocol (Step-by-Step)

This protocol is designed for adherent cancer cells or hepatocytes but can be adapted for tissue slices.

Phase 1: Tracer Incubation
  • Media Prep: Prepare culture media deficient in acetate. Add 50-500 µM [1,2-13C2]-acetate (sodium salt).

    • Note: Ensure the concentration is non-toxic but sufficient to achieve ~5-10% enrichment in the acetyl-CoA pool.

  • Equilibration: Incubate cells for 24-48 hours .

    • Why? Lipid turnover is slow. Short incubations (1-4h) measure TCA flux (oxidation) but are insufficient for measurable lipid elongation.

  • Quenching: Wash cells 2x with ice-cold PBS to stop metabolism.

Phase 2: Lipid Extraction & Derivatization
  • Biphasic Extraction: Perform a Bligh & Dyer extraction (Chloroform:Methanol:Water).

    • Lower Phase: Contains Lipids (for Elongation/DNL analysis).

    • Upper Phase: Contains Polar Metabolites (Glutamate/Citrate for Oxidation analysis).

  • FAME Preparation (Lipid Phase):

    • Dry the lower phase under Nitrogen.

    • Add 500 µL 2% H2SO4 in Methanol . Incubate at 80°C for 1 hour.

    • Chemistry: This transesterifies lipids into Fatty Acid Methyl Esters (FAMEs), making them volatile for GC-MS.

    • Extract FAMEs into Hexane.

Phase 3: GC-MS Analysis
  • Instrumentation: Single Quadrupole GC-MS (e.g., Agilent 5977) is sufficient.

  • Column: High-polarity column (e.g., DB-Fatwax or CP-Sil 88) to separate isomers (e.g., Oleate C18:1 vs. Vaccenate).

  • Acquisition: Run in SIM (Selected Ion Monitoring) mode.

    • Target Ions: Monitor the molecular ion (or characteristic fragment) for Palmitate (m/z 270) and Stearate (m/z 298) and their isotopomers (M+2, M+4, etc.).

Diagram 2: Analytical Workflow

Workflow cluster_split Phase Separation Step1 1. Tracer Incubation (24-48h with 1,2-13C2 Acetate) Step2 2. Biphasic Extraction (Bligh & Dyer) Step1->Step2 LipidPhase Lower Phase (Lipids) Target: FAMEs Step2->LipidPhase PolarPhase Upper Phase (Polar) Target: Glutamate Step2->PolarPhase Step3 3. GC-MS Analysis (SIM Mode) LipidPhase->Step3 PolarPhase->Step3 Analysis 4. Isotopomer Spectral Analysis (ISA) Step3->Analysis

Caption: Integrated workflow allowing simultaneous extraction of lipid (elongation) and polar (oxidation) data.

Part 5: Data Interpretation & Calculation

To quantify the data, you must apply Isotopomer Spectral Analysis (ISA) or Mass Isotopomer Distribution Analysis (MIDA) .

Calculating De Novo Lipogenesis (DNL)

For Palmitate (C16), the mass spectrum is modeled using a binomial expansion:



Where:
  • 
     = Enrichment of the precursor acetyl-CoA pool.
    
  • 
     = 8 (number of acetyl units in C16).
    
Calculating Elongation

Elongation is calculated by looking at the M+2 abundance of Stearate (C18) after correcting for the DNL contribution. If Stearate was formed only by elongation of unlabeled Palmitate:



The "Elongation Index": A simplified metric to distinguish the two is the M+2 / M+4 Ratio :

  • High Ratio (>10): Dominance of Elongation (adding 1 unit to unlabeled fat).

  • Low Ratio (<2): Dominance of DNL (building fat from scratch, creating M+4, M+6, etc.).

Calculating Oxidation (TCA Flux)

Analyze the Glutamate fragment (typically m/z 152 or similar depending on derivatization).

  • M+2 in Glutamate: Indicates entry of [1,2-13C2]-Acetyl-CoA into the TCA cycle via Citrate Synthase.

  • Flux Calculation: The ratio of Glutamate M+2 to the precursor enrichment (

    
    ) represents the fractional contribution of the tracer to the TCA cycle relative to other unlabeled substrates (like glucose or glutamine).
    

References

  • Metallo, C. M., et al. (2012). "Tracing metabolic flux with 1,2-13C2-acetate." Nature Protocols. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at twenty years: theoretical and practical considerations." American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Fendt, S. M., et al. (2013). "Reductive glutamine metabolism is a function of the α-ketoglutarate to citrate ratio." Nature. [Link]

  • Wallace, M., et al. (2018). "Fatty acid elongation in the posterior segment of the eye." Journal of Lipid Research. [Link]

  • Green, C. R., et al. (2016). "Branched-chain amino acid catabolism fuels adipocyte differentiation and lipogenesis." Nature Chemical Biology. [Link]

Validation

Benchmarking 13C-Fatty Acid Uptake vs. Fluorescent Analogs: A Technical Guide

Executive Summary In metabolic research, quantifying fatty acid (FA) uptake is a critical endpoint for studying obesity, cancer metabolism, and immunometabolism. However, the choice between Stable Isotope Tracing (13C-FA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research, quantifying fatty acid (FA) uptake is a critical endpoint for studying obesity, cancer metabolism, and immunometabolism. However, the choice between Stable Isotope Tracing (13C-FA) and Fluorescent Analogs (e.g., BODIPY-FA) is often reduced to a trade-off between cost and speed, ignoring profound biophysical discrepancies.

This guide benchmarks these two methodologies. The bottom line: Fluorescent analogs are superior for high-throughput screening (HTS) of transporter inhibitors but often fail to recapitulate downstream metabolic fate due to steric hindrance. 13C-tracing remains the gold standard for physiological flux analysis but lacks the temporal resolution of fluorescence.

Part 1: The Biophysical Divergence

To choose the correct assay, one must understand the structural impact of the probe on the biological system.

Steric Hindrance and Transport Kinetics

Native fatty acids (e.g., Palmitate, C16:0) are hydrophobic chains that flip-flop across membranes or are actively transported by proteins like CD36 , FATP (Fatty Acid Transport Proteins), and FABP (Fatty Acid Binding Proteins).

  • 13C-Palmitate: Chemically identical to native palmitate. It is recognized by Acyl-CoA Synthetases (ACS), enters the mitochondria for

    
    -oxidation, and is incorporated into complex lipids (Triglycerides, Phospholipids) with native kinetics.
    
  • BODIPY-FA: The addition of a boron-dipyrromethene (BODIPY) fluorophore creates a bulky, hydrophobic moiety. While it mimics the amphipathic nature of FAs, it often exhibits:

    • Altered Partitioning: Higher non-specific binding to lipid bilayers.

    • Metabolic Dead-End: Many enzymes (e.g., specific ACS isoforms or CPT1) cannot process the bulky fluorophore, preventing mitochondrial entry. The signal represents uptake and accumulation, not metabolic flux.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between native and fluorescent analogs.

FA_Uptake_Pathways Extracellular Extracellular Space CD36 CD36/FATP Transporter Extracellular->CD36 Binding C13_FA 13C-Palmitate CD36->C13_FA Translocation Fluoro_FA BODIPY-FA CD36->Fluoro_FA Translocation Cytosol Cytosol AcylCoA Acyl-CoA (Activated) C13_FA->AcylCoA ACS Enzyme Mito Mitochondria (Beta-Oxidation) AcylCoA->Mito CPT1 Transport LipidDrop Lipid Droplets (TAG Synthesis) AcylCoA->LipidDrop DGAT Activity Membrane_Trap Membrane Trapping Fluoro_FA->Membrane_Trap Non-specific Partitioning Fluoro_Accum Cytosolic Accumulation Fluoro_FA->Fluoro_Accum Trapped Fluoro_Accum->Mito Steric Block

Figure 1: Divergent metabolic fates. Note how BODIPY-FA often faces a "steric block" preventing mitochondrial oxidation, whereas 13C-FA integrates fully into downstream metabolism.

Part 2: Comparative Performance Data

The following data summarizes typical performance metrics observed in mammalian cell lines (e.g., HepG2, 3T3-L1).

Feature13C-Stable Isotope Tracing Fluorescent Analogs (BODIPY/NBD)
Primary Readout Mass Isotopomer Distribution (MID)Fluorescence Intensity (RFU)
Physiological Relevance High (Native substrate)Medium (Surrogate marker)
Throughput Low (LC-MS/GC-MS required)High (Plate reader/Flow Cytometry)
Temporal Resolution Endpoint (Minutes/Hours)Real-time (Seconds/Minutes)
Sensitivity High (Femtomole range)Medium (Background noise limits)
Downstream Fate Tracks oxidation & lipid synthesisTracks uptake only (mostly)
Cost Per Sample High (

$ - MS time & Isotopes)
Low ($ - Reagents only)
Key Artifact Natural abundance correction neededNon-specific membrane binding

Part 3: Experimental Protocols

Protocol A: High-Throughput Fluorescent Uptake (QBT/BODIPY)

Objective: Rapid screening of fatty acid uptake inhibitors. Validation Principle: Quenching of Extracellular Fluorescence.[1] Without a quencher, you cannot distinguish between internalized FA and FA stuck to the outer membrane.

Materials:

  • BODIPY-FL-C16 (Substrate)[2]

  • Trypan Blue (Vital dye/Quencher) or QBT Reagent (Molecular Devices)

  • Fatty Acid Free BSA (Carrier)

Workflow:

  • Starvation: Serum-starve cells (e.g., 3T3-L1 adipocytes) for 1-2 hours in KRPH buffer to upregulate transporters.

  • Loading: Incubate cells with BODIPY-C16 conjugated to BSA (Ratio 1:1 to 1:5) for 0–30 minutes.

  • The Critical Step (Quenching):

    • Flow Cytometry: Add Trypan Blue (0.2% final) immediately before acquisition. Trypan Blue quenches the green fluorescence of surface-bound BODIPY but cannot enter live cells.

    • Plate Reader: Use a membrane-impermeable quencher (e.g., Q-Red) in the well.

  • Acquisition: Measure fluorescence (Ex/Em: 488/515 nm).

  • Calculation:

    
     or simply track the kinetic slope in real-time mode.
    
Protocol B: 13C-Metabolic Flux Analysis (LC-MS)

Objective: Quantifying absolute flux into oxidation or lipid pools. Validation Principle: Isotopic Steady State.

Materials:

  • [U-13C16]-Palmitate

  • Methanol/Chloroform (for extraction)

  • LC-MS/MS System (e.g., Q-Exactive or Triple Quad)

Workflow:

  • Pulse: Replace culture medium with medium containing [U-13C16]-Palmitate (conjugated to BSA) for defined timepoints (e.g., 15, 30, 60 min).

  • Metabolic Quenching: Rapidly wash cells with ice-cold saline and add -80°C 80% Methanol . This instantly stops enzymatic activity.

  • Extraction: Perform a Folch or Bligh-Dyer extraction to separate polar metabolites (Acyl-CoAs, TCA intermediates) from non-polar lipids (TAGs).

  • Analysis:

    • Lipidomics: Analyze the organic phase to see 13C incorporation into triglycerides.

    • Flux: Analyze the aqueous phase for 13C-labeled Citrate or Acetyl-CoA (indicative of

      
      -oxidation).
      
  • Data Processing: Correct for natural isotope abundance using software like IsoCor or El-Maven.

Part 4: Decision Matrix & Troubleshooting

Use this logic flow to determine the appropriate assay for your study.

Decision_Matrix Start Start: What is your primary question? Q1 Are you screening >50 compounds? Start->Q1 Q2 Do you need to measure Beta-Oxidation? Q1->Q2 No Result_Fluoro Use BODIPY-FA (Fluorescence) Q1->Result_Fluoro Yes Q3 Is temporal resolution (seconds) critical? Q2->Q3 No Result_13C Use 13C-FA (Mass Spec) Q2->Result_13C Yes (Required) Q3->Result_Fluoro Yes Q3->Result_13C No (High Fidelity)

Figure 2: Assay Selection Logic. Note that high-throughput needs almost always force a compromise on physiological fidelity.

Common Pitfalls
  • The "Surface Binding" Trap (Fluorescence):

    • Symptom:[1][3][4][5][6][7][8][9] High signal even at 4°C (where transport should be inactive).

    • Cause: BODIPY-FA sticks to the plastic plate or cell membrane without entering.

    • Fix: Mandatory use of Trypan Blue quenching and "No Cell" control wells.

  • The "Label Loss" Trap (13C):

    • Symptom:[1][3][4][5][6][7][8][9] Low recovery of label.

    • Cause: 13C-Palmitate is sticky. Glass vials must be used; plastic absorbs the tracer.

    • Fix: Use silanized glass for all FA preparation steps.

References

  • Stahl, A., et al. (2001). "Identification of the major intestinal fatty acid transport protein." Molecular Cell, 8(2), 297-309. Link

    • Context: Foundational paper establishing FATP transport assays using fluorescent analogs.
  • Liao, J., et al. (2005). "QBT fatty acid uptake assay: a novel fluorescence assay for the real-time measurement of long-chain fatty acid uptake."[8] Journal of Biomolecular Screening, 10(8). Link

    • Context: Describes the quenching technology required to valid
  • Glatz, J. F., & Luiken, J. J. (2018). "Dynamic role of the transmembrane glycoprotein CD36 in the regulation of cellular fatty acid uptake." Journal of Lipid Research, 59(7). Link

    • Context: Discusses the physiological mechanisms of CD36 th
  • Zou, C., et al. (2018). "13C-Metabolic Flux Analysis of Enhanced Lipid Accumulation." Frontiers in Bioengineering and Biotechnology. Link

    • Context: Demonstrates the use of 13C-MFA for tracking downstream lipid f

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1,2-13C2)tetradecanoic acid

Executive Summary: The Dual-Protection Mandate Handling (1,2-13C2)tetradecanoic acid (Myristic Acid- ) requires a shift in mindset from standard chemical safety to Analytical Integrity Assurance . While the chemical toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling (1,2-13C2)tetradecanoic acid (Myristic Acid-


) requires a shift in mindset from standard chemical safety to Analytical Integrity Assurance .

While the chemical toxicity of myristic acid is low (classified primarily as an irritant), the financial and experimental risks are high. As a stable isotope tracer used in metabolic flux analysis and lipidomics, the presence of natural abundance fatty acids (from skin oils, soaps, or plastics) can invalidate mass spectrometry data.

This guide provides a self-validating protocol to ensure:

  • Operator Safety: Protection against inhalation of fine particulates and skin irritation.

  • Data Integrity: Prevention of exogenous carbon contamination that skews isotopic enrichment calculations.

Part 1: Risk & Hazard Assessment

The following assessment synthesizes Safety Data Sheet (SDS) parameters with analytical risk factors.

Hazard CategoryClassificationSpecific RiskCausality / Mechanism
Chemical Safety Irritant (H315, H319, H335)Skin/Eye irritation; Respiratory tract irritation.Myristic acid is a C14 saturated fatty acid. As a fine powder, it mechanically and chemically irritates mucous membranes.
Physical Safety Combustible Dust Low risk of explosion unless in high concentrations.Finely divided organic powders can form explosive mixtures in air if an ignition source is present.
Radiological None Non-Radioactive. This is a stable isotope (

).[1][2] It does NOT decay or emit ionizing radiation. No shielding required.
Analytical Risk Contamination High. Human skin contains high levels of fatty acids. Touching the inner vessel or tools without proper PPE introduces "unlabeled" myristic acid, ruining the isotopic ratio.
Part 2: PPE Matrix (Personal Protective Equipment)

Select your PPE tier based on the operation being performed.

Tier 1: Standard Handling (Weighing, Solubilization)

For routine preparation of stock solutions.

  • Hand Protection: Nitrile Gloves (Powder-Free, Accelerator-Free).

    • Why: Latex gloves often contain shedding proteins and release agents that interfere with LC-MS background signals. "Accelerator-free" nitrile reduces chemical noise in mass spec.

  • Eye Protection: Chemical Safety Goggles (Indirect Vent).

    • Why: Prevent fine powder from bypassing standard safety glasses and causing ocular irritation.

  • Body Protection: Cotton Lab Coat (Clean/Laundered).

    • Why: Synthetic fibers can generate static electricity, causing the lightweight isotope powder to "jump" or disperse during weighing.

  • Respiratory: Fume Hood (Recommended) or N95 Mask.

    • Why: While not acutely toxic, inhaling lipid dust can cause lipid pneumonia over chronic exposure. A fume hood prevents loss of expensive material to air currents.

Tier 2: Spill Cleanup & Large Scale Synthesis

For handling quantities >10g or cleaning powder spills.

  • Respiratory: P100 Half-Face Respirator.

    • Why: High concentrations of dust require HEPA-level filtration.

  • Hand Protection: Double-Gloving (Nitrile).

    • Why: The outer glove is discarded immediately upon contamination to prevent spreading the fatty acid to door handles or instruments.

Part 3: Operational Protocols
Protocol A: Contamination-Free Weighing (The "Static Zero" Method)

Objective: Transfer accurate mass without isotopic dilution or material loss.

  • Environment Prep:

    • Wipe down the balance area with methanol or isopropanol (not soap-based cleaners, which leave fatty acid residues).

    • Use an anti-static gun or ionizer bar inside the weighing chamber. Fatty acid powders are highly static-prone; static can cause up to 5% mass loss during transfer.

  • Tool Selection:

    • Use stainless steel or glass spatulas only.

    • Avoid: Plastic spatulas (phthalate leaching) or wooden picks (particulates).

  • The Transfer:

    • Tare a glass weighing boat (avoid plastic boats to minimize static).

    • Transfer material.[3][4] If powder adheres to the spatula, do not tap it against the vial rim (risk of breakage/spill). Use the anti-static gun to neutralize the charge, allowing powder to fall freely.

  • Self-Validation Step:

    • Blank Run: Before injecting your sample, run a "System Blank" (solvent only) through your GC-MS or LC-MS. If you detect Myristic Acid (m/z 227 for [M-H]-), your PPE or tools are contaminating the sample.

Protocol B: Solubilization

(1,2-13C2)Tetradecanoic acid is hydrophobic.

  • Solvent Choice: Ethanol, Methanol, DMSO, or Chloroform.

  • Method:

    • Add solvent to the glass vial containing the weighed isotope.

    • Vortex for 30 seconds.

    • If dissolution is incomplete, warm gently to 45°C (Melting point is ~54°C).

    • Note: Do not overheat (>100°C) as oxidative degradation can occur over time.

Part 4: Disposal & Decontamination

Disposal Hierarchy:

  • Isotope Segregation: Even though it is non-radioactive, do not mix expensive isotope waste with general organic waste if recovery is planned.

  • General Disposal: If recovery is not planned, dispose of as Non-Halogenated Organic Solvent Waste .

    • Do not pour down the sink. Fatty acids precipitate in cold water, clogging plumbing and violating EPA discharge regulations.

  • Decontamination of Glassware:

    • Rinse 3x with Chloroform or Hexane to solubilize residual lipids.

    • Wash with detergent and water.[5]

    • Rinse with distilled water.

    • Validation: A final rinse with methanol, analyzed by MS, should show no memory effect.

Part 5: Visual Workflow

The following diagram illustrates the decision logic for handling (1,2-13C2)tetradecanoic acid, integrating safety with experimental success.

G Start START: Handling (1,2-13C2)Tetradecanoic Acid RiskAssess Risk Assessment: 1. Irritant (Skin/Eye) 2. Sample Contamination Risk Start->RiskAssess PPE_Select Select PPE: - Nitrile Gloves (No Latex) - Safety Goggles - Anti-static Lab Coat RiskAssess->PPE_Select Env_Prep Environment Prep: - Solvent Wipe (MeOH) - Ionizer/Anti-Static Gun PPE_Select->Env_Prep Handling Handling/Weighing: - Use Glass/Steel Tools - Avoid Plastics - Work in Fume Hood Env_Prep->Handling Validation Validation Check: Run Solvent Blank on MS (Check for Background C14:0) Handling->Validation Decision Contamination Detected? Validation->Decision Proceed Proceed to Experiment Decision->Proceed NO Reclean Reclean Tools & Change Gloves Decision->Reclean YES Disposal Disposal: Non-Halogenated Organic Waste Proceed->Disposal Reclean->PPE_Select

Caption: Operational workflow emphasizing the feedback loop between handling and analytical validation to prevent isotopic contamination.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11005, Myristic Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-13C2)tetradecanoic acid
Reactant of Route 2
(1,2-13C2)tetradecanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.